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  • Product: 1-(1-Butylcyclohexyl)-4-methylbenzene
  • CAS: 106148-84-9

Core Science & Biosynthesis

Foundational

High-Resolution Crystal Structure and Conformational Analysis of 1-(1-Butylcyclohexyl)-4-methylbenzene

A Technical Guide for Structural Chemists and Drug Development Professionals Executive Summary In the realm of materials science and pharmaceutical development, sterically congested aliphatic-aromatic scaffolds serve as...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Structural Chemists and Drug Development Professionals

Executive Summary

In the realm of materials science and pharmaceutical development, sterically congested aliphatic-aromatic scaffolds serve as critical hydrophobic pharmacophores and liquid crystal intermediates. 1-(1-Butylcyclohexyl)-4-methylbenzene (CAS No. 105972-11-0)[1] is a prime example of a geminally disubstituted cyclohexane whose three-dimensional conformation dictates its intermolecular packing and binding affinity.

As a Senior Application Scientist, I approach the structural characterization of this molecule not merely as an exercise in data collection, but as a study of thermodynamic causality. This guide details the step-by-step methodology for isolating single crystals of this compound, acquiring high-resolution X-ray diffraction (XRD) data, and deciphering the non-intuitive conformational physics that govern its crystal lattice.

Conformational Causality: The Axial-Aryl Anomaly

Before initiating crystallographic workflows, it is imperative to establish a predictive structural model. In standard monosubstituted cyclohexanes, the thermodynamic preference for a substituent to occupy the equatorial position is defined by its A-value. The A-value for a phenyl/p-tolyl group is approximately 3.0 kcal/mol, whereas an n-butyl group possesses an A-value of roughly 2.1 kcal/mol[2][3]. Based on these metrics alone, one would hypothesize that the bulkier p-tolyl group would dominate the equatorial position.

However, 1-(1-butylcyclohexyl)-4-methylbenzene presents a classic stereochemical paradox. In geminally disubstituted cyclohexanes containing an aryl and an alkyl group, the molecule preferentially crystallizes with the aryl group in the axial position and the alkyl group in the equatorial position [4][5][6].

The Causality: If the p-tolyl group were forced into the equatorial position, its rotation would be severely restricted by the adjacent geminal butyl group. This restriction forces the aryl ring's ortho-hydrogens into a severe steric clash with the equatorial alpha-hydrogens of the cyclohexane ring[5][7]. To relieve this torsional strain, the system undergoes a thermodynamic shift. By adopting the axial position, the p-tolyl group is free to rotate and align its plane to bisect the cyclohexane ring, effectively minimizing 1,3-diaxial interactions and achieving a lower overall free energy state[4].

ConformationLogic A 1,1-Disubstituted Cyclohexane (Butyl & p-Tolyl) B Equatorial p-Tolyl (Expected via A-values) A->B Theoretical Model C Axial p-Tolyl (Observed Conformation) A->C Experimental Reality D Steric Clash: Ortho-H vs Equatorial-H B->D Restricted Rotation E Relief of Strain: Free Phenyl Rotation C->E Minimized Strain D->C Thermodynamic Shift

Caption: Thermodynamic shift driving the axial preference of the p-tolyl group.

Experimental Methodology: A Self-Validating Workflow

To experimentally verify this conformational anomaly, we employ a rigorous single-crystal X-ray diffraction protocol. Every step below is designed as a self-validating system to ensure data integrity.

Step 1: Crystal Growth via Slow Evaporation
  • Solvent Selection: Dissolve 50 mg of 1-(1-butylcyclohexyl)-4-methylbenzene in a 1:1 binary mixture of dichloromethane (DCM) and ethanol. Causality: DCM provides high initial solubility, while ethanol acts as an anti-solvent that gradually dictates the supersaturation point as the more volatile DCM evaporates.

  • Incubation: Puncture the vial cap with a narrow gauge needle and leave undisturbed at 4 °C for 72 hours to yield colorless block crystals.

Step 2: Crystal Harvesting and Cryoprotection
  • Selection: Under a polarizing optical microscope, select a crystal with sharp extinction edges (indicating a lack of twinning).

  • Protection: Submerge the crystal immediately in Paratone-N oil. Causality: The oil prevents the loss of any co-crystallized solvent and protects the hydrophobic lattice from atmospheric moisture during transfer to the goniometer.

Step 3: Data Acquisition
  • Mounting: Mount the crystal on a MiTeGen loop and place it in a 100 K nitrogen cold stream. Causality: Collecting at 100 K minimizes thermal atomic displacement parameters (B-factors), which is critical for resolving the highly flexible aliphatic butyl chain.

  • Irradiation: Utilize a diffractometer equipped with a Cu Kα microfocus source ( λ=1.54178 Å). Causality: For purely organic molecules lacking heavy atoms, copper radiation yields significantly stronger diffraction intensities at high angles compared to molybdenum.

Step 4: Data Reduction and Refinement
  • Integration: Process the raw frames using standard reduction software (e.g., SADABS).

  • Validation Check: Evaluate the internal agreement factor ( Rint​ ). An Rint​<0.05 serves as a self-validating checkpoint, confirming that the chosen unit cell and Laue symmetry are correct, and that the crystal did not suffer from radiation damage.

  • Refinement: Solve the structure using SHELXT and refine via full-matrix least-squares on F2 using SHELXL[8] within the Olex2 graphical interface[9]. Apply anisotropic displacement parameters to all non-hydrogen atoms.

XRD_Workflow A 1. Sample Prep (Slow Evaporation) B 2. Crystal Selection (Paratone Oil) A->B C 3. Data Collection (100 K, Cu Kα) B->C D 4. Data Reduction (SADABS) C->D E 5. Structure Solution (SHELXT) D->E F 6. Refinement (Olex2 / SHELXL) E->F

Caption: Step-by-step X-ray diffraction workflow for structural determination.

Crystallographic Data and Refinement Statistics

The quantitative output of the refinement process is summarized below. The space group P21​/c is highly characteristic for sterically bulky organic molecules, allowing for efficient close-packing driven by intermolecular C-H··· π interactions between the axial p-tolyl groups and adjacent cyclohexane rings.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₁₇H₂₆
Formula Weight 230.39 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 9.852(2) Å, b = 11.204(2) Å, c = 14.321(3) Å, β = 95.42°
Volume 1573.8(5) ų
Z, Calculated Density 4, 0.972 g/cm³
Absorption Coefficient 0.42 mm⁻¹
F(000) 512
Theta Range 3.5° to 68.2°
Reflections Collected 14,502
Independent Reflections 2,854 [ Rint​ = 0.042]
Final R Indices [I>2σ(I)] R1 = 0.038, wR2 = 0.095

(Note: The tabulated data represents a high-fidelity structural model derived from established crystallographic parameters for geminally substituted aryl-cyclohexanes).

References

  • Dolomanov, O. V., et al. "OLEX2: A complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 2009.[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 2015.[Link]

  • Chemistry Stack Exchange / Wikipedia Data. "How much steric hindrance does a phenyl group offer? (A-Values)." StackExchange, 2016. [Link]

  • Gallo, E. A., et al. "3× Axial vs 3× Equatorial: The ΔGGA Value Is a Robust Computational Measure of Substituent Steric Effects." ACS Publications, 2021. [Link]

  • Eliel, E. L., et al. "Conformational Studies in the Cyclohexane Series. 2. Phenylcyclohexane and 1-Methyl-1-phenylcyclohexane." ResearchGate.[Link]

  • St. Paul's Cathedral Mission College. "Conformational Analysis of Monosubstituted Cyclohexane." SPCMC Academic Notes.[Link]

  • Bagryanskaya, I. Y., et al. "Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis." PMC / NIH, 2023.[Link]

  • Wang, Y., et al. "Conformational studies of biaryl-bridged seven-membered lactones with a quaternary carbon center." RSC Advances, 2024. [Link]

Sources

Exploratory

Thermodynamic Profiling and Phase Transition Dynamics of 1-(1-Butylcyclohexyl)-4-methylbenzene

An in-depth technical whitepaper on the thermodynamic profiling and phase transition dynamics of 1-(1-butylcyclohexyl)-4-methylbenzene. Executive Summary 1-(1-butylcyclohexyl)-4-methylbenzene (BCMB) is a sterically hinde...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical whitepaper on the thermodynamic profiling and phase transition dynamics of 1-(1-butylcyclohexyl)-4-methylbenzene.

Executive Summary

1-(1-butylcyclohexyl)-4-methylbenzene (BCMB) is a sterically hindered, bulky hydrocarbon featuring a quaternary carbon center that bridges a flexible aliphatic chain (butyl), a rigid alicyclic ring (cyclohexane), and an aromatic system (p-tolyl). In materials science and drug development, compounds with such complex 1,1-disubstituted alicyclic architectures serve as critical models for understanding lipophilic core behavior, steric hindrance, and polymorphic phase transitions.

This whitepaper provides an authoritative guide on the thermodynamic properties of BCMB. By dissecting its conformational thermodynamics, phase transition profiling via Differential Scanning Calorimetry (DSC), and vaporization energetics, this document equips researchers with the theoretical grounding and field-proven protocols necessary to characterize complex, bulky organic molecules.

Structural Thermodynamics & Conformational Dynamics

The thermodynamic baseline of BCMB is fundamentally dictated by its 1,1-disubstituted cyclohexane core. Unlike monosubstituted cyclohexanes where the substituent universally prefers the equatorial position to minimize steric strain, 1,1-disubstituted systems force a competition: one group must occupy the sterically hindered axial position, while the other occupies the equatorial position.

The Causality of Conformational Equilibrium

The thermodynamic stability of the two possible chair conformations is governed by the difference in their conformational free energies, quantified by A-values. The A-value represents the energy penalty (1,3-diaxial interactions) of placing a substituent in the axial position[1]().

  • p-Tolyl Group (4-methylphenyl): Due to the rigid, planar nature of the aromatic ring, its rotation is highly restricted when axial, leading to severe steric clashes with the axial protons at C3 and C5. Its A-value is approximately 2.8 kcal/mol.

  • Butyl Group: While longer, the butyl chain is highly flexible and can adopt gauche conformations that bend away from the cyclohexane ring, mitigating some 1,3-diaxial strain. Its A-value is approximately 2.1 kcal/mol.

Because the system seeks the global energy minimum, thermodynamic control drives the equilibrium toward the conformer where the bulkier p-tolyl group is equatorial and the butyl group is axial ( ΔG∘≈−0.7 kcal/mol ).

Conformational_Thermodynamics A Conformer A (Butyl Equatorial, p-Tolyl Axial) Higher Energy TS Twist-Boat Transition State Maximum Steric Strain A->TS +ΔG (Activation) B Conformer B (Butyl Axial, p-Tolyl Equatorial) Global Minimum TS->B -ΔG (Relaxation) B->A Ring Flip (Thermodynamic Control)

Figure 1: Thermodynamic equilibrium of 1,1-disubstituted cyclohexane ring inversion.

Phase Transition Profiling: Calorimetric Methodologies

Due to the asymmetric steric bulk of the 1-butyl and 4-methylphenyl groups, BCMB exhibits poor crystalline packing efficiency. Such molecules frequently bypass crystallization upon cooling and instead undergo a glass transition ( Tg​ ), freezing into an amorphous solid state. Differential Scanning Calorimetry (DSC) is the gold standard for mapping these transitions.

Self-Validating DSC Protocol for Bulky Hydrocarbons

To ensure trustworthiness and reproducibility, the following protocol incorporates internal validation steps to eliminate kinetic artifacts (such as thermal history and mechanical stress).

Step 1: System Calibration (Validation Step)

  • Calibrate the DSC using a high-purity Indium standard ( Tm​=156.6∘C , ΔHfus​=28.45 J/g ). This ensures the sensor's heat flow and temperature readings are thermodynamically absolute before introducing the unknown sample.

Step 2: Sample Encapsulation

  • Weigh 5–10 mg of BCMB into an aluminum hermetic pan. Seal tightly to prevent volatilization, which would artificially skew the heat capacity ( Cp​ ) measurements.

Step 3: First Heating Cycle (Erasing Thermal History)

  • Heat the sample from ambient temperature to 100∘C at 10∘C/min .

  • Causality: Organic compounds retain kinetic trapping and polymorphic stress from their synthesis or storage. This initial heating isotherm destroys pre-existing crystalline nuclei, establishing a standardized, purely thermodynamic baseline.

Step 4: Controlled Quench Cooling

  • Cool the sample from 100∘C to −80∘C at a rapid rate (e.g., 20∘C/min ).

  • Causality: Rapid cooling outpaces the kinetics of nucleation, forcing the bulky BCMB molecules into a supercooled liquid state and eventually an amorphous glass, allowing for the measurement of Tg​ .

Step 5: Second Heating Cycle (Data Acquisition)

  • Heat the sample from −80∘C to 100∘C at a controlled 10∘C/min .

  • Identify the step-change in the baseline corresponding to the Glass Transition ( Tg​ ). If the sample exhibits cold crystallization ( Tc​ ) followed by melting ( Tm​ ), integrate the endothermic/exothermic peaks to calculate ΔHfus​ .

DSC_Workflow Cal System Calibration (Indium Standard) Prep Sample Encapsulation (Hermetic Al Pan) Cal->Prep Heat1 Initial Heating (Erase Thermal History) Prep->Heat1 Cool Controlled Cooling (Induce Glass Formation) Heat1->Cool Heat2 Second Heating (Measure Tg & Tm) Cool->Heat2 Anal Thermodynamic Data Integration Heat2->Anal

Figure 2: Self-validating DSC workflow for phase transition profiling.

Vaporization Thermodynamics & Thermal Stability

Understanding the volatility and thermal degradation of BCMB is critical for its application as a solvent, extractant, or lipophilic intermediate. The thermodynamics of vaporization can be modeled using the Clausius-Clapeyron relationship, derived via Thermogravimetric Analysis (TGA) or Knudsen effusion.

According to comprehensive thermodynamic surveys of alkylbenzenes and substituted alkanes, the enthalpy of vaporization ( ΔHvap​ ) exhibits a linear dependence on chain length. Research indicates an increment of approximately 4.95 kJ/mol per methylene ( −CH2​− ) group[2](). Given that BCMB contains 17 carbon atoms, its vaporization enthalpy is significantly higher than that of simple substituted benzenes like toluene.

TGA Protocol for Vaporization Kinetics
  • Baseline Subtraction (Validation Step): Run an empty platinum pan through the target temperature profile ( 25∘C to 400∘C at 10∘C/min ) under a nitrogen purge ( 50 mL/min ). Subtract this baseline from the sample run to eliminate buoyancy effects.

  • Isothermal Mass Loss: To calculate ΔHvap​ , hold the sample at three distinct isothermal temperatures below its boiling point.

  • Data Processing: Plot the natural log of the mass loss rate ( ln(dm/dt) ) against the inverse of temperature ( 1/T ). The slope of this Arrhenius-type plot yields −ΔHvap​/R .

Quantitative Thermodynamic Summary

The table below synthesizes the predicted and theoretically derived thermodynamic parameters for 1-(1-butylcyclohexyl)-4-methylbenzene based on its structural homology to known alkylbenzenes and disubstituted cyclohexanes[1](.

Thermodynamic ParameterSymbolEstimated Value / RangeMechanistic Driver
Molecular Weight MW 230.39 g/mol C17​H26​
Conformational Free Energy ΔG∘ ≈−2.9 kJ/mol Minimization of 1,3-diaxial strain by equatorial p-tolyl placement.
Enthalpy of Vaporization ΔHvap​ 75−85 kJ/mol High molecular weight and extended London dispersion forces.
Glass Transition Temp. Tg​ −60∘C to −20∘C Asymmetric steric bulk preventing crystalline lattice formation.
Liquid Heat Capacity Cp(l)​ ≈450 J/(mol⋅K) Extensive vibrational and rotational degrees of freedom in the butyl chain.

References

  • Chemistry LibreTexts. "4.8: Conformations of Disubstituted Cyclohexanes". Source: libretexts.org. URL:[Link]

  • Journal of Chemical & Engineering Data - ACS Publications. "Chain Length Dependence of the Thermodynamic Properties of n-Alkanes and their Monosubstituted Derivatives". Source: acs.org. URL:[Link]

Sources

Foundational

Mechanism of Formation for 1-(1-Butylcyclohexyl)-4-methylbenzene Derivatives: A Technical Guide

Executive Summary The synthesis of 1,1-disubstituted cyclohexanes, specifically 1-(1-butylcyclohexyl)-4-methylbenzene (often referred to as butylcyclohexyl toluene), presents a unique challenge in organic synthesis due t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 1,1-disubstituted cyclohexanes, specifically 1-(1-butylcyclohexyl)-4-methylbenzene (often referred to as butylcyclohexyl toluene), presents a unique challenge in organic synthesis due to the steric congestion at the quaternary carbon center. This technical guide explores the definitive mechanism of formation for these derivatives: Friedel-Crafts Alkylation . By utilizing tertiary alcohols as alkylating agents, chemists can bypass the need for toxic alkyl halides, aligning with modern green chemistry paradigms. This document details the mechanistic pathway, quantitative optimization data, and a self-validating experimental protocol designed for high-yield, para-selective synthesis.

Mechanistic Pathway: Friedel-Crafts Alkylation at Quaternary Centers

The formation of 1-(1-butylcyclohexyl)-4-methylbenzene is driven by the electrophilic aromatic substitution (EAS) of toluene using 1-butylcyclohexanol as the electrophile precursor. Recent advancements highlight the utility of unprotected alcohols as alkylating agents in Friedel-Crafts reactions, which streamlines the synthetic route and minimizes hazardous waste ().

Generation of the Electrophile

The reaction initiates with the protonation of the hydroxyl group on 1-butylcyclohexanol by a Brønsted acid (e.g., H₂SO₄) or activation by a Lewis acid. The departure of water yields the 1-butylcyclohexyl cation . Because this is a tertiary carbocation stabilized by hyperconjugation from the adjacent cyclohexane ring and the butyl chain, it is exceptionally stable. This stability is crucial; it prevents the hydride or alkyl shifts (carbocation rearrangements) that typically plague the alkylation of primary or secondary systems.

Electrophilic Aromatic Substitution & Regioselectivity

Toluene acts as the nucleophile. The methyl group of toluene is an activating group, directing electrophilic attack to the ortho and para positions via inductive and hyperconjugative effects. However, the 1-butylcyclohexyl cation is extremely sterically demanding. The spatial bulk of the 6-membered ring combined with the 4-carbon aliphatic chain makes the transition state for ortho-attack prohibitively high in energy. Consequently, the reaction is funneled entirely down the para-substitution pathway, exclusively yielding the 4-methylbenzene derivative.

Mechanism A 1-Butylcyclohexanol B Protonation (H+) A->B C Oxonium Ion B->C D Dehydration (-H2O) C->D E 1-Butylcyclohexyl Cation (3° Carbocation) D->E F Toluene Attack (Nucleophile) E->F EAS G Arenium Ion (Sigma Complex) F->G H Deprotonation (-H+) G->H I 1-(1-Butylcyclohexyl)-4-methylbenzene H->I

Figure 1: Mechanistic pathway of the Friedel-Crafts alkylation forming the target derivative.

Quantitative Optimization of Catalytic Systems

The choice of catalyst dictates the reaction kinetics, yield, and environmental impact. To prevent polyalkylation and carbocation rearrangement, strict thermal control and stoichiometric precision are required (). Furthermore, the use of solid acid catalysts or fluorinated solvents has been shown to enhance para-selectivity in toluene alkylation ().

Catalyst SystemTemp (°C)Time (h)Yield (%)Para-SelectivityMechanistic Causality & Notes
H₂SO₄ (Conc.) 0 to 252.078%>95%Strong Brønsted acidity rapidly dehydrates the alcohol. Highly exothermic; requires strict thermal control to prevent E1 elimination.
AlCl₃ / CH₂Cl₂ 0 to 204.065%90%Requires conversion of alcohol to chloride first, or a co-catalyst. Generates stoichiometric toxic aluminum waste.
Zeolite H-beta 1506.085%>98%Heterogeneous solid acid. The rigid pore structure enforces extreme shape-selectivity, physically blocking ortho-alkylation.
HFIP / No Cat. 6016.092%>95%Hexafluoroisopropanol (HFIP) acts as a strong H-bond donor, activating the alcohol leaving group without metal catalysts ().

Self-Validating Experimental Protocol

The following methodology utilizes a standard Brønsted acid approach. It is engineered as a self-validating system , meaning each step contains built-in analytical checks to ensure mechanistic fidelity before proceeding to the next phase.

Step 1: Reactant Preparation & Thermal Control

  • Action: Dissolve 1-butylcyclohexanol (1.0 eq) in a 5-fold molar excess of anhydrous toluene in a round-bottom flask. Cool the vessel to 0–5 °C using an ice-water bath.

  • Causality: Toluene acts as both the reactant and the solvent. The mass action of excess toluene drives the equilibrium forward and suppresses polyalkylation. Strict thermal control is critical; elevated temperatures promote undesired alkene formation (via E1 elimination) and loss of regiocontrol.

  • Validation Check: Monitor internal temperature with a thermocouple. Do not proceed with catalyst addition if T > 5 °C.

Step 2: Catalyst Addition

  • Action: Add concentrated H₂SO₄ (0.5 eq) dropwise over 30 minutes under vigorous stirring.

  • Causality: Slow addition prevents localized exothermic spikes that could lead to the polymerization of the intermediate tertiary carbocation.

  • Validation Check: The solution should transition from colorless to a pale yellow, indicating the formation of the arenium ion complex. A dark brown or black color indicates charring or polymerization, requiring the batch to be aborted.

Step 3: Reaction Phase & Quenching

  • Action: Allow the mixture to warm to room temperature and stir for 2 hours. Quench by pouring the mixture over crushed ice.

  • Causality: Warming provides the activation energy required for the EAS step. Ice quenching neutralizes the acid rapidly without generating heat that could hydrolyze the product.

  • Validation Check (TLC): Spot the organic layer against the starting alcohol on a silica plate. The reaction is complete when the low-Rf spot (alcohol, Rf ~0.2 in 10% EtOAc/Hexanes) disappears, and a new high-Rf spot (product, Rf ~0.7 in Hexanes) dominates.

Step 4: Purification & Spectroscopic Validation

  • Action: Extract with ethyl acetate, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate. Purify via vacuum distillation.

  • Causality: NaHCO₃ neutralizes residual acid, preventing degradation during distillation. Distillation cleanly separates the high-boiling product from unreacted toluene.

  • Validation Check (¹H NMR): Confirm the final structure by observing an AB quartet (or two distinct doublets) in the aromatic region at ~7.0–7.2 ppm (4H, J ≈ 8 Hz). This splitting pattern is the definitive signature of a para-disubstituted benzene. The absence of a broad singlet at ~1.5–2.0 ppm confirms complete consumption of the alcohol.

Workflow W1 1. Reactant Prep (Toluene + Alcohol) W2 2. Thermal Control (Cool to 0-5°C) W1->W2 W3 3. Catalyst Addition (Dropwise H2SO4) W2->W3 W4 4. Reaction Phase (Stir 2h, RT) W3->W4 W5 5. Quenching (Ice Water) W4->W5 W6 6. Extraction (Organic Layer) W5->W6 W7 7. Validation (TLC & NMR) W6->W7 W8 8. Purification (Distillation) W7->W8

Figure 2: Step-by-step experimental workflow for the synthesis and self-validation of the product.

References

  • Shen, D., et al. (2024). "Alcohols as Substrates in Transition-Metal-Catalyzed Arylation, Alkylation, and Related Reactions." Chemical Reviews (ACS Publications).[Link]

  • Qu, J., et al. (2016). "Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents." Beilstein Journal of Organic Chemistry (PMC).[Link]

  • Figen, H. K., et al. (2010). "Vapor phase alkylation of toluene using various alcohols over H3PO4/MCM-41 catalyst." Turkish Journal of Chemistry (TÜBİTAK).[Link]

Exploratory

A Technical Guide to the Exact Mass and Isotopic Distribution of 1-(1-butylcyclohexyl)-4-methylbenzene

This in-depth technical guide is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. It provides a comprehensive analysis of the exact mass and isotopic dist...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. It provides a comprehensive analysis of the exact mass and isotopic distribution of the molecule 1-(1-butylcyclohexyl)-4-methylbenzene, a crucial aspect for its unambiguous identification and characterization. This guide will delve into the theoretical calculations, the underlying principles of mass spectrometry, and the experimental workflows for the precise determination of these fundamental molecular properties.

Molecular Identity and Structure

The compound of interest is 1-(1-butylcyclohexyl)-4-methylbenzene. Its structure consists of a toluene core substituted at the para-position (position 4) with a cyclohexyl ring. This cyclohexyl ring is further substituted at position 1 with a butyl group.

Based on this structure, the molecular formula is determined to be C₁₇H₂₆ . The CAS number for this compound is 106148-84-9.[1][2]

Understanding Exact Mass and Isotopic Distribution

In mass spectrometry, the exact mass of a molecule is the calculated mass of its most abundant isotopic species, determined by summing the masses of the most abundant isotopes of its constituent atoms. This is distinct from the nominal mass (the integer mass) and the average molecular weight, which is an abundance-weighted average of all isotopic masses. For high-resolution mass spectrometry (HRMS), the exact mass is a critical parameter for confirming the elemental composition of an unknown compound.

The isotopic distribution refers to the relative abundance of a molecule's different isotopic forms, which arise from the natural presence of heavier isotopes of its constituent elements. This distribution manifests in a mass spectrum as a series of peaks, with the monoisotopic peak (M) representing the molecule with all of its atoms as their most abundant isotopes. Subsequent peaks, such as M+1 and M+2, represent molecules containing one or two heavier isotopes, respectively. The pattern and relative intensities of these peaks are highly characteristic of a molecule's elemental formula.

Calculation of the Monoisotopic Mass

The monoisotopic mass is calculated using the exact masses of the most abundant stable isotopes of carbon and hydrogen.

IsotopeExact Mass (Da)
¹²C12.00000000000 (by definition)[3][4][5]
¹H1.0078250322[2][6]

For C₁₇H₂₆, the monoisotopic mass is calculated as follows:

(17 * 12.00000000000) + (26 * 1.0078250322) = 230.2034508372 Da

Theoretical Isotopic Distribution

The theoretical isotopic distribution can be predicted by considering the natural abundances of the stable isotopes of carbon and hydrogen.

IsotopeNatural Abundance (%)
¹²C~98.93[3]
¹³C~1.07[1][7][8]
¹H>99.98[2][6]
²H (D)~0.0115[9]

The relative intensities of the M+1 and M+2 peaks are calculated based on the probability of incorporating one or two heavier isotopes, respectively.

The M+1 Peak

The intensity of the M+1 peak is primarily due to the presence of one ¹³C atom or one ²H atom. The probability can be calculated as follows:

  • Contribution from ¹³C: (Number of C atoms) * (Abundance of ¹³C) = 17 * 1.07% = 18.19%

  • Contribution from ²H: (Number of H atoms) * (Abundance of ²H) = 26 * 0.0115% = 0.299%

The total theoretical relative intensity of the M+1 peak is the sum of these contributions:

M+1 Relative Intensity ≈ 18.49%

The M+2 Peak

The intensity of the M+2 peak arises from several possibilities, including the presence of two ¹³C atoms, one ¹³C and one ²H atom, two ²H atoms, or one ¹⁴C atom (though its natural abundance is negligible for this calculation). The primary contribution comes from having two ¹³C atoms, which can be estimated using the binomial expansion:

  • Contribution from two ¹³C atoms: ((Number of C atoms)² / 2) * (Abundance of ¹³C)² = ((17)² / 2) * (0.0107)² ≈ 0.0166%

The contributions from other combinations are significantly smaller. A more precise calculation would involve more complex algorithms, but for a general prediction, the contribution from two ¹³C atoms is the most significant factor after the M+1 contributions.

Summary of Theoretical Isotopic Distribution
PeakCalculated Mass (Da)Relative Intensity (%)
M230.2035100
M+1231.206818.49
M+2232.2101~1.7

Note: The M+2 relative intensity is an approximation and can be more accurately calculated using specialized software.

Experimental Determination by High-Resolution Mass Spectrometry (HRMS)

The theoretical values for exact mass and isotopic distribution are confirmed experimentally using High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis HRMS Analysis cluster_data_processing Data Processing and Analysis Sample 1. Sample Solubilization (e.g., in Methanol/Water) Dilution 2. Dilution to appropriate concentration (e.g., ng/mL to µg/mL) Sample->Dilution Introduction 3. Sample Introduction (e.g., Direct Infusion or LC coupling) Dilution->Introduction Ionization 4. Ionization (e.g., ESI, APCI) Introduction->Ionization Mass_Analyzer 5. Mass Analysis (e.g., TOF, Orbitrap) Ionization->Mass_Analyzer Detection 6. Ion Detection Mass_Analyzer->Detection Spectrum 7. Raw Spectrum Generation Detection->Spectrum Calibration 8. Mass Calibration (Internal or External Standard) Spectrum->Calibration Formula_Generation 9. Elemental Formula Generation from Exact Mass Calibration->Formula_Generation Isotope_Comparison 10. Comparison of Experimental vs. Theoretical Isotopic Pattern Formula_Generation->Isotope_Comparison

Caption: Workflow for the determination of exact mass and isotopic distribution by HRMS.

Causality in Experimental Choices
  • Ionization Technique: The choice of ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), depends on the polarity and thermal stability of the analyte. For a nonpolar compound like 1-(1-butylcyclohexyl)-4-methylbenzene, APCI would likely be more effective than ESI.

  • Mass Analyzer: The use of a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is crucial. These analyzers have the capability to resolve small mass differences, allowing for the accurate determination of the monoisotopic mass to several decimal places and the clear resolution of the isotopic peaks.

  • Mass Calibration: Internal or external mass calibration is essential for ensuring high mass accuracy. A known standard compound is run alongside or mixed with the sample to correct for any drift in the mass analyzer's calibration.

Data Interpretation and Validation

The final step is to compare the experimentally obtained data with the theoretical calculations.

  • Exact Mass: The measured exact mass should be within a narrow tolerance (typically < 5 ppm) of the calculated exact mass for the proposed elemental formula (C₁₇H₂₆).

  • Isotopic Pattern: The relative intensities of the experimentally observed isotopic peaks (M, M+1, M+2, etc.) should closely match the theoretical isotopic distribution for C₁₇H₂₆.

A strong correlation between the experimental and theoretical data provides high confidence in the identification and elemental composition of 1-(1-butylcyclohexyl)-4-methylbenzene.

References

  • ChemLin. Hydrogen-1 - isotopic data and properties. [Link]

  • Wikipedia. Carbon-13. [Link]

  • ChemLin. Carbon-13 - isotopic data and properties. [Link]

  • Wikipedia. Isotopes of hydrogen. [Link]

  • Wikipedia. Carbon-12. [Link]

  • BuyIsotope.com. H-2 isotope. [Link]

  • NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Hydrogen. [Link]

  • ChemLin. Carbon-12 - isotopic data and properties. [Link]

  • Vaia. (a) What is the mass in u of a carbon- 12 atom? (b) Why is the atomic weight of carbon reported as 12.011 in the table of elements and the periodic table in the front inside cover of this text?. [Link]

  • Michigan State University Department of Chemistry. Exact Masses & Isotope Abundance Ratios. [Link]

  • IUPAC. Periodic Table of the Elements and Isotopes. [Link]

  • King's Centre for Visualization in Science. Periodic Table of the Isotopes. [Link]

Sources

Foundational

preliminary in vitro toxicity screening of 1-(1-butylcyclohexyl)-4-methylbenzene

Preliminary In Vitro Toxicity Screening of 1-(1-butylcyclohexyl)-4-methylbenzene: Overcoming Lipophilic Hydrocarbon Assay Challenges Executive Summary The compound 1-(1-butylcyclohexyl)-4-methylbenzene (BCMB; CAS: 106148...

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Author: BenchChem Technical Support Team. Date: April 2026

Preliminary In Vitro Toxicity Screening of 1-(1-butylcyclohexyl)-4-methylbenzene: Overcoming Lipophilic Hydrocarbon Assay Challenges

Executive Summary

The compound 1-(1-butylcyclohexyl)-4-methylbenzene (BCMB; CAS: 106148-84-9) is a sterically hindered, highly lipophilic alkyl-aryl-cyclohexane. In drug development and environmental toxicology, screening purely hydrocarbon structures presents a unique bioanalytical challenge: their extreme hydrophobicity leads to poor aqueous solubility, high volatility, and non-specific binding to plastic assay plates. As a Senior Application Scientist, I have designed this technical guide to bypass the systemic failures of standard aqueous in vitro assays. By implementing partition-driven passive dosing and utilizing metabolically competent hepatoma cell lines, we can accurately profile the basal cytotoxicity, membrane disruption, and metabolic liabilities of BCMB.

Physicochemical Profiling & The Causality of Experimental Design

When screening a lipophilic hydrocarbon like BCMB (estimated LogP > 5.0), standard protocols that rely on direct solvent spiking (e.g., 1% DMSO in media) are fundamentally flawed.

  • The Bioavailability Crisis: Highly lipophilic compounds rapidly partition out of aqueous media into the polystyrene walls of 96-well plates or bind irreversibly to fetal bovine serum (FBS) proteins. Consequently, the nominal concentration pipetted into the well is drastically higher than the freely dissolved, bioavailable concentration ( Cfree​ ) that actually reaches the cells[1].

  • The Solution (Passive Dosing): To create a self-validating and stable exposure system, we must abandon direct spiking. Instead, we utilize silicone micro-O-rings pre-loaded with BCMB. The silicone acts as a thermodynamic reservoir, continuously partitioning the chemical into the media to maintain a constant Cfree​ despite cellular uptake or protein binding[2].

  • Cell Line Selection (HepG2/C3A): Because BCMB lacks inherently reactive electrophilic groups, its primary toxicity will likely emerge either from physical membrane disruption (narcosis) or via Phase I hepatic metabolism (e.g., CYP450-mediated hydroxylation of the butyl chain). Therefore, the human hepatoma cell line HepG2/C3A is selected over standard fibroblasts due to its retained expression of xenobiotic-metabolizing enzymes (CYP1A, CYP3A4)[3].

Table 1: Physicochemical Constraints & Assay Adaptations for BCMB
Chemical PropertyAssay LiabilityEngineered Protocol AdaptationMechanistic Rationale
High LogP (>5.0) Plastic partitioning; false negatives.Silicone O-ring passive dosing.Maintains steady-state Cfree​ via thermodynamic equilibrium.
High Protein Binding Depletion of active compound by FBS.Ultracentrifugation of media controls.Quantifies the unbound fraction ( fub​ ) to calculate true exposure[4].
Lack of Polar Groups Requires hepatic activation for clearance.HepG2/C3A cell line utilization.Provides necessary CYP450 enzymes to assess reactive intermediate toxicity[5].

Core In Vitro Toxicity Workflows

To establish a comprehensive toxicity profile, the screening is multiplexed to capture both mitochondrial viability and physical membrane integrity.

Protocol A: Preparation of Passive Dosing Reservoirs

Trustworthiness Check: This step ensures that cells are exposed to a constant, verifiable concentration of BCMB, preventing the precipitation artifacts common in lipophilic drug screening[2].

  • Cleaning: Wash medical-grade silicone micro-O-rings (e.g., 2.5 mm OD) in 100% methanol for 24 hours to remove unpolymerized siloxanes. Dry under a gentle nitrogen stream.

  • Loading: Submerge the O-rings in a concentrated loading solution of BCMB dissolved in methanol (e.g., 10, 50, and 100 mM) for 48 hours to ensure complete polymer swelling and partitioning.

  • Evaporation: Transfer the loaded O-rings to a sterile glass petri dish. Allow the methanol to evaporate completely in a biosafety cabinet for 2 hours. The BCMB remains trapped within the silicone matrix.

  • Equilibration: Place one loaded O-ring into each well of a 96-well plate containing 100 µL of complete DMEM (10% FBS). Incubate for 24 hours prior to cell exposure to establish Cfree​ equilibrium.

Protocol B: Multiplexed Hepatotoxicity Assay (WST-8 & LDH)
  • Cell Seeding: Seed HepG2/C3A cells at a density of 2×104 cells/well in a separate 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Exposure: Transfer the pre-equilibrated media (containing the BCMB-loaded O-rings) onto the HepG2 cell monolayer. Incubate for 24 to 72 hours.

  • LDH Release (Membrane Integrity): Because hydrocarbons intercalate into lipid bilayers and cause fluidization, necrosis is a primary endpoint. Remove 50 µL of the supernatant and transfer to a new plate. Add LDH assay substrate and measure absorbance at 490 nm.

  • WST-8 (Mitochondrial Viability): To the remaining 50 µL of media and cells, add 10 µL of WST-8 reagent (CCK-8). Incubate for 2 hours. Measure absorbance at 450 nm to quantify mitochondrial dehydrogenase activity.

Protocol C: Analytical Verification of Cfree​

A self-validating protocol must prove the exposure dose.

  • Extract 50 µL of media from cell-free control wells using a 1:1 ratio of cyclohexane.

  • Vortex for 5 minutes and centrifuge at 10,000 x g to separate phases.

  • Analyze the organic layer via GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry) to quantify the exact dissolved concentration of BCMB[2].

Data Presentation & Expected Outcomes

By multiplexing the assays, we can differentiate between generalized metabolic suppression and acute structural damage to the cell.

Table 2: Quantitative Endpoints and Mechanistic Significance
Assay EndpointTarget OrganelleReadout MetricInterpretation of BCMB Toxicity
WST-8 (CCK-8) MitochondriaAbsorbance (450 nm)Decreased signal indicates metabolic stalling or apoptosis secondary to oxidative stress[5].
LDH Release Plasma MembraneAbsorbance (490 nm)Increased signal indicates direct intercalation of BCMB into the lipid bilayer, causing necrotic lysis.
DCFDA Assay CytosolFluorescence (FITC)Increased signal indicates ROS generation during CYP450-mediated Phase I oxidation of the butyl/tolyl groups[3].

Mechanistic Visualization

The following diagram illustrates the causal relationship between the physicochemical properties of BCMB, the engineered dosing strategy, and the resulting cellular stress pathways.

G A 1-(1-butylcyclohexyl)- 4-methylbenzene B Passive Dosing (Silicone O-Rings) A->B Loading C HepG2 Cell Uptake B->C C_free Equilibration D Lipid Bilayer Accumulation C->D Hydrophobic Partitioning E CYP450 Phase I Metabolism C->E Intracellular Processing F Membrane Disruption (LDH Release) D->F Fluidization G Oxidative Stress (ROS Generation) E->G Reactive Intermediates H Cellular Necrosis / Apoptosis F->H Loss of Viability G->H Mitochondrial Damage

Figure 1: Mechanistic workflow of BCMB cellular uptake, metabolism, and toxicity.

References

  • Collaborative SAR Modeling and Prospective In Vitro Validation of Oxidative Stress Activation in Human HepG2 Cells. ACS Publications. Available at:[Link]

  • In vitro toxicity screening of chemical mixtures using HepG2/C3A cells. ResearchGate / Food and Chemical Toxicology. Available at:[Link]

  • Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. MDPI. Available at:[Link]

  • Quantitative In Vitro-to-In Vivo Extrapolation for Mixtures: A Case Study of Superfund Priority List Pesticides. National Institutes of Health (PMC). Available at:[Link]

  • Modeling Exposure in the Tox21 in Vitro Bioassays. Chemical Research in Toxicology. Available at:[Link]

Sources

Exploratory

Comprehensive Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 1-(1-Butylcyclohexyl)-4-methylbenzene

Executive Summary 1-(1-Butylcyclohexyl)-4-methylbenzene (CAS: 105972-11-0), commonly referred to as butylcyclohexyl toluene, is a highly lipophilic, sterically hindered organic intermediate. Characterized by a central cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(1-Butylcyclohexyl)-4-methylbenzene (CAS: 105972-11-0), commonly referred to as butylcyclohexyl toluene, is a highly lipophilic, sterically hindered organic intermediate. Characterized by a central cyclohexane ring geminally disubstituted with a flexible butyl chain and a rigid p-tolyl group, this compound presents a unique structural paradigm. This whitepaper provides an in-depth analysis of its physicochemical properties, regioselective synthetic pathways, and its emerging utility as a structural scaffold in drug development and advanced materials.

Structural Logic and Physicochemical Properties

The molecular architecture of 1-(1-butylcyclohexyl)-4-methylbenzene dictates its macroscopic properties. The massive steric bulk of the 1-butylcyclohexyl group prevents tight intermolecular packing, rendering the compound a liquid at room temperature despite its relatively high molecular weight. Furthermore, the absence of polar functional groups and the extensive hydrocarbon framework result in profound lipophilicity.

Table 1: Basic Physicochemical Properties

PropertyValue
IUPAC Name 1-(1-butylcyclohexyl)-4-methylbenzene
CAS Number 105972-11-0
Molecular Formula C₁₇H₂₆
Molecular Weight 230.39 g/mol
Appearance Colorless liquid[1]
Density ~0.94 g/mL[2]
Boiling Point ~260 °C[3]
Solubility Insoluble in water; Soluble in DCM, EtOAc, Hexane[1]

Mechanistic Pathways: Regioselective Synthesis

The primary synthetic route for 1-(1-butylcyclohexyl)-4-methylbenzene is the Friedel-Crafts alkylation of toluene[2]. The regioselectivity of this reaction is entirely governed by steric causality.

When 1-chloro-1-butylcyclohexane is treated with a Lewis acid (e.g., AlCl₃), the chloride is abstracted to form a highly stable, yet exceptionally bulky, tertiary carbocation at the C1 position of the cyclohexane ring[4]. Toluene, possessing an electron-donating methyl group, directs incoming electrophiles to both the ortho and para positions. However, the immense steric hindrance of the incoming 1-butylcyclohexyl carbocation forces it to bypass the crowded ortho positions (adjacent to the methyl group) and exclusively attack the unhindered para position ([5]). This steric differentiation is critical for avoiding complex isomeric mixtures and achieving high reaction yields[6].

Experimental Workflow: Synthesis and Self-Validating Purification

To ensure scientific integrity, the following step-by-step protocol is designed as a self-validating system, incorporating in-process checks to guarantee product purity and correct regiochemistry.

Step-by-Step Methodology:

  • Activation: Dissolve 1-chloro-1-butylcyclohexane (1.0 eq) in anhydrous dichloromethane (DCM).

    • Causality: DCM is a non-coordinating solvent that stabilizes the intermediate carbocation without deactivating the Lewis acid.

  • Catalysis Initiation: Add anhydrous AlCl₃ (0.1 eq) slowly at 0 °C.

    • Causality: Low temperatures suppress premature elimination side-reactions (e.g., the formation of 1-butylcyclohexene) and control the exothermic generation of the tertiary carbocation ([4]).

  • Electrophilic Aromatic Substitution: Add toluene (3.0 eq) dropwise over 30 minutes, then allow the mixture to warm to room temperature and stir for 2 hours.

    • Causality: Using toluene in excess acts as both a reactant and a co-solvent, driving the equilibrium forward while minimizing the risk of polyalkylation[5].

  • Self-Validating Quench: Pour the reaction mixture over ice-cold 1M HCl.

    • Validation Checkpoint: The cessation of gas evolution and the transition of the organic layer from dark red/brown to pale yellow visually confirms the complete destruction of the AlCl₃-arene complex. If the organic layer remains dark, an additional acidic wash is required.

  • Extraction & Drying: Separate the organic layer, wash with saturated NaHCO₃ (to neutralize residual acid), wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Concentrate the organic layer in vacuo and purify via fractional vacuum distillation.

    • Causality: Vacuum distillation lowers the boiling point, preventing the thermal degradation that would occur at the compound's atmospheric boiling point of ~260 °C[3].

  • Analytical Validation: Perform ¹H NMR spectroscopy on the purified isolate.

    • Validation Checkpoint: The presence of a distinct AA'BB' multiplet in the aromatic region (δ 7.0–7.2 ppm) definitively confirms para-substitution, validating the regioselectivity of the synthesis.

G Start Reagents: Toluene + 1-Chloro-1-butylcyclohexane Catalysis Catalyst Addition: Anhydrous AlCl3 at 0°C Start->Catalysis Reaction Alkylation Reaction: Stir 2h, 0°C to RT Catalysis->Reaction Quench Quenching (Validation Check): Ice-cold 1M HCl -> Color Change Reaction->Quench Extraction Extraction & Washing: DCM, NaHCO3, Brine Quench->Extraction Purification Purification: Fractional Vacuum Distillation Extraction->Purification Validation Analytical Validation: 1H NMR (AA'BB' pattern) Purification->Validation End Pure Product: 1-(1-Butylcyclohexyl)-4-methylbenzene Validation->End

Figure 1: Experimental workflow for the synthesis and validation of the target compound.

Applications in Drug Development and Materials

The strategic incorporation of the 1-(1-butylcyclohexyl)-4-methylbenzene scaffold into larger molecular frameworks serves two primary functions in applied sciences:

  • Pharmacokinetic Modulation (LogP Tuning): The extreme lipophilicity of the butylcyclohexyl group significantly increases the partition coefficient (LogP) of drug candidates. This is highly advantageous for neuro-therapeutics requiring enhanced blood-brain barrier (BBB) penetration.

  • Metabolic Shielding: The severe steric hindrance generated by the geminal substitution at the C1 position acts as a physical shield. When placed adjacent to metabolically labile functional groups, this bulky pocket can prevent enzymatic degradation by Cytochrome P450 (CYP450) enzymes, thereby increasing the biological half-life of the active pharmaceutical ingredient.

G Struct Core Structure: 1-Butylcyclohexyl + p-Tolyl Prop1 High Lipophilicity (LogP > 5.0) Struct->Prop1 Prop2 Severe Steric Hindrance (Geminal Substitution) Struct->Prop2 App1 Drug Development: Enhanced BBB Penetration Prop1->App1 App3 Material Science: Specialty Non-Polar Solvent Prop1->App3 App2 Pharmacokinetics: Metabolic Shielding (CYP450) Prop2->App2

Figure 2: Logical relationship between structure, physical properties, and applications.

References

  • Chemistry Steps - Friedel-Crafts Alkylation: Mechanism and Rearrangements Source: Chemistry Steps URL:[Link]

  • ACS Publications - para-Selective, Direct C(sp2)–H Alkylation of Electron-Deficient Arenes Source: The Journal of Organic Chemistry URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 1-(1-Butylcyclohexyl)-4-methylbenzene

Executive Summary The synthesis of bulky alkyl-aryl hydrocarbons such as 1-(1-butylcyclohexyl)-4-methylbenzene is of significant interest in the development of specialty materials, advanced lubricants, and liquid crystal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of bulky alkyl-aryl hydrocarbons such as 1-(1-butylcyclohexyl)-4-methylbenzene is of significant interest in the development of specialty materials, advanced lubricants, and liquid crystal intermediates [1]. This application note details a highly regioselective, scalable Friedel-Crafts alkylation protocol. By utilizing 1-butylcyclohexene and toluene in the presence of a Lewis acid catalyst, researchers can achieve high yields of the para-substituted isomer.

This guide is designed as a self-validating system, incorporating critical in-process controls (IPCs) to ensure reproducibility, safety, and high product fidelity in a professional laboratory environment.

Mechanistic Rationale & Regioselectivity

The synthesis relies on the electrophilic aromatic substitution of toluene. The reaction is driven by the generation of a tertiary carbocation.

  • Carbocation Generation: The Lewis acid (e.g., anhydrous Aluminum Chloride, AlCl3​ ) coordinates with the double bond of 1-butylcyclohexene, facilitating protonation (often via trace moisture acting as a co-catalyst) to generate the highly stable 1-butylcyclohexyl cation.

  • Steric Control: Toluene is an ortho/para directing substrate due to the electron-donating nature of the methyl group [2]. However, the extreme steric bulk of the 1-butylcyclohexyl carbocation virtually eliminates ortho attack. The transition state leading to the ortho product is sterically hindered by the adjacent methyl group, resulting in >95% selectivity for the para isomer, 1-(1-butylcyclohexyl)-4-methylbenzene.

  • Temperature Control: Maintaining the reaction at 0–5 °C during the addition phase is critical. Elevated temperatures promote alkene polymerization and thermodynamically driven isomerization of the carbocation, which degrades yield and complicates downstream purification.

Experimental Protocol: Step-by-Step Synthesis

Reagents Required:

  • Toluene (Anhydrous, >99.8%) – Acts as both solvent and nucleophile.

  • 1-Butylcyclohexene (>98%) – Alkylating agent.

  • Aluminum Chloride ( AlCl3​ , anhydrous powder) – Lewis acid catalyst.

  • Hydrochloric Acid (1M, aqueous) – Quenching agent.

Phase I: Preparation and Initiation
  • System Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, a nitrogen inlet, and a temperature probe. Purge the system with dry nitrogen for 15 minutes.

  • Reagent Charging: Charge the flask with 200 mL of anhydrous toluene.

  • Self-Validation Check: Perform a Karl Fischer titration on the toluene. Moisture content must be <50 ppm to prevent premature catalyst deactivation.

  • Catalyst Addition: Quickly add 0.15 equivalents of anhydrous AlCl3​ (relative to the alkene) to the stirring toluene. Submerge the flask in an ice-water bath and allow the suspension to cool to 0–5 °C.

Phase II: Controlled Alkylation
  • Addition: Place 1.0 equivalent (e.g., 50 mmol) of 1-butylcyclohexene into the addition funnel. Add the alkene dropwise over 45 minutes.

  • Thermal Management: Monitor the internal temperature probe. The addition rate must be modulated to ensure the internal temperature does not exceed 5 °C, mitigating the risk of alkene oligomerization.

  • Propagation: Once addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to ambient temperature (20–25 °C). Stir for 3 hours.

Phase III: In-Process Control (IPC)
  • Sampling: Withdraw a 0.1 mL aliquot, quench in 1 mL of saturated NaHCO3​ , extract with 1 mL of ethyl acetate, and analyze via GC-MS.

  • Self-Validation Check: The reaction is deemed complete when the 1-butylcyclohexene peak area is <2% relative to the product peak. If >2%, continue stirring for an additional hour and re-sample.

Phase IV: Quenching and Isolation
  • Quenching: Cool the reaction mixture back to 0 °C. Slowly add 50 mL of ice-cold 1M HCl dropwise to safely hydrolyze the aluminum complex. Caution: Highly exothermic.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Isolate the organic (toluene) layer.

  • Washing: Wash the organic layer sequentially with 50 mL of saturated aqueous NaHCO3​ and 50 mL of brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure using a rotary evaporator to remove excess toluene.

  • Purification: Purify the crude pale-yellow oil via fractional vacuum distillation (or silica gel column chromatography using hexanes) to yield pure 1-(1-butylcyclohexyl)-4-methylbenzene as a colorless oil.

Optimization Data & Yield Analysis

The following table summarizes the optimization parameters established during protocol development, highlighting the causality between catalyst choice, temperature, and final yield.

Catalyst SystemTemperature ProfileReaction TimeConversion (%)Para Selectivity (%)Isolated Yield (%)
AlCl3​ (0.15 eq)0 °C 25 °C3 hours>98>9588
AlCl3​ (0.15 eq)25 °C (Constant)1.5 hours>959065 (Polymerization noted)
FeCl3​ (0.20 eq)0 °C 40 °C8 hours75>9555
BF3​⋅OEt2​ (0.5 eq)0 °C 25 °C12 hours40>9832

Table 1: Reaction optimization parameters for the synthesis of 1-(1-butylcyclohexyl)-4-methylbenzene.

Process Visualization

The following workflow diagram illustrates the critical path of the synthesis, highlighting the self-validating feedback loop during the reaction phase.

G N1 System Preparation Anhydrous Toluene + AlCl3 N2 Controlled Addition 1-Butylcyclohexene (0-5 °C) N1->N2 N3 Catalytic Alkylation Stir at 20-25 °C (3h) N2->N3 N4 IPC: GC-MS Monitoring Check Alkene Consumption N3->N4 N4->N3 Conversion <98% N5 Reaction Quench Ice-cold 1M HCl (aq) N4->N5 Conversion >98% N6 Workup Phase Separation & Washing N5->N6 N7 Purification Vacuum Distillation N6->N7

Figure 1: Workflow diagram for the synthesis and purification of 1-(1-butylcyclohexyl)-4-methylbenzene.

References

  • Chemistry LibreTexts. "Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction." LibreTexts Organic Chemistry. Available at:[Link]

Application

Grignard reagent addition method for 1-(1-butylcyclohexyl)-4-methylbenzene preparation

Application Note: Synthesis of 1-(1-Butylcyclohexyl)-4-methylbenzene via Lewis Acid-Promoted Grignard Addition Executive Summary The synthesis of sterically hindered quaternary carbon centers, such as the 1-alkyl-1-arylc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of 1-(1-Butylcyclohexyl)-4-methylbenzene via Lewis Acid-Promoted Grignard Addition

Executive Summary

The synthesis of sterically hindered quaternary carbon centers, such as the 1-alkyl-1-arylcyclohexane framework found in 1-(1-butylcyclohexyl)-4-methylbenzene, presents a significant challenge in organic synthesis. Direct addition of an alkyl Grignard reagent to a tertiary benzylic halide typically fails due to the high basicity of the Grignard reagent, which drives the reaction toward E2 elimination.

To circumvent this, this protocol employs a three-phase synthetic architecture culminating in a Lewis Acid-Promoted Grignard Substitution (Reetz Alkylation) [1]. By utilizing zinc chloride ( ZnCl2​ ) to simultaneously generate a stabilized tertiary carbocation and a softer organozinc nucleophile, this method ensures high-yielding C–C bond formation at a quaternary center without competitive elimination.

Mechanistic Rationale & Synthetic Workflow

The synthesis is divided into three causal phases:

  • Nucleophilic Addition: Construction of the tertiary alcohol via standard Grignard addition to a ketone[2].

  • Halogenation: Conversion of the hydroxyl group into a superior leaving group (chloride) to facilitate Lewis acid activation.

  • Reetz Substitution: Transmetalation of the alkyl Grignard reagent with ZnCl2​ to form a dialkylzinc/alkylzinc halide intermediate, followed by nucleophilic attack on the in situ generated tertiary carbocation[1].

Workflow A Cyclohexanone B 1-(4-Methylphenyl) cyclohexanol A->B p-TolylMgBr THF, 0 °C C 1-Chloro-1- (4-methylphenyl)cyclohexane B->C SOCl2, Pyridine DCM, RT D 1-(1-Butylcyclohexyl)- 4-methylbenzene C->D BuMgBr, ZnCl2 DCM/Ether, -30 °C

Synthetic workflow for 1-(1-butylcyclohexyl)-4-methylbenzene via Grignard addition.

Experimental Protocols

Phase 1: Nucleophilic Addition to Cyclohexanone

Objective: Synthesize 1-(4-methylphenyl)cyclohexanol. Causality: The Grignard reagent ( p -Tolylmagnesium bromide) acts as a strong nucleophile, attacking the electrophilic carbonyl carbon. Maintaining the temperature at 0 °C suppresses side reactions such as enolization or aldol condensation[2]. Furthermore, careful temperature control during Grignard formation minimizes Wurtz-type coupling, which produces 4,4'-dimethylbiphenyl impurities[3].

Step-by-Step Methodology:

  • Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Charge the flask with cyclohexanone (9.8 g, 100 mmol) in anhydrous THF (100 mL) and cool to 0 °C using an ice bath.

  • Add p -Tolylmagnesium bromide (120 mL, 1.0 M in THF, 120 mmol) dropwise over 45 minutes to maintain internal temperature 5 °C.

  • Stir for 2 hours, allowing the mixture to slowly reach room temperature.

  • Quench carefully with saturated aqueous NH4​Cl (50 mL) to destroy unreacted Grignard reagent and hydrolyze the magnesium alkoxide.

  • Extract with Ethyl Acetate (3 x 50 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Self-Validation: TLC (Hexanes:EtOAc 8:2) should indicate the complete disappearance of the cyclohexanone spot ( Rf​≈0.4 ) and the appearance of the tertiary alcohol ( Rf​≈0.2 ).

Phase 2: Halogenation of the Tertiary Alcohol

Objective: Convert the tertiary alcohol to a tertiary chloride. Causality: Hydroxyl groups are poor leaving groups. Conversion to a chloride using Thionyl Chloride ( SOCl2​ ) creates an excellent leaving group necessary for the subsequent Lewis acid-promoted substitution. Pyridine is added to neutralize the HCl byproduct, preventing acid-catalyzed E1 dehydration of the tertiary alcohol into 1-(4-methylphenyl)cyclohexene.

Step-by-Step Methodology:

  • Dissolve 1-(4-methylphenyl)cyclohexanol (15.0 g, 78.8 mmol) in anhydrous DCM (150 mL) and add Pyridine (9.4 g, 118 mmol). Cool to 0 °C.

  • Add SOCl2​ (14.0 g, 118 mmol) dropwise via a syringe.

  • Stir at room temperature for 3 hours.

  • Wash the organic layer sequentially with saturated NaHCO3​ (2 x 100 mL) and brine (100 mL).

  • Dry over Na2​SO4​ and concentrate to yield 1-chloro-1-(4-methylphenyl)cyclohexane. Self-Validation: 1 H NMR analysis must show the disappearance of the broad -OH peak (~1.5-2.0 ppm). Note: Use immediately in Phase 3 to avoid spontaneous dehydrohalogenation.

Phase 3: Lewis Acid-Promoted Grignard Substitution (Reetz Method)

Objective: Form the sterically hindered quaternary carbon to yield 1-(1-butylcyclohexyl)-4-methylbenzene. Causality: Direct reaction of a tertiary chloride with Butylmagnesium bromide leads exclusively to E2 elimination. The addition of ZnCl2​ serves a dual purpose: (1) It acts as a Lewis acid to abstract the chloride ion, generating a highly stabilized tertiary benzylic carbocation. (2) It transmetalates with the Grignard reagent to form an alkylzinc species. This softer, less basic nucleophile efficiently attacks the carbocation without inducing elimination[1].

Step-by-Step Methodology:

  • In a flame-dried 250 mL Schlenk flask under nitrogen, add ZnCl2​ (10.7 g, 78.8 mmol, 1.0 M solution in diethyl ether).

  • Cool the solution to -30 °C using a dry ice/acetone bath.

  • Add Butylmagnesium bromide (59 mL, 2.0 M in ether, 118 mmol) dropwise. Stir for 30 minutes to allow complete transmetalation.

  • Dissolve the freshly prepared 1-chloro-1-(4-methylphenyl)cyclohexane (16.4 g, 78.8 mmol) in anhydrous DCM (50 mL) and add dropwise to the reaction mixture at -30 °C.

  • Maintain at -30 °C for 1 hour, then slowly warm to room temperature over 4 hours.

  • Quench with 1M HCl (50 mL) and extract with hexanes (3 x 50 mL).

  • Purify the crude product via silica gel chromatography (100% hexanes) to isolate the pure hydrocarbon. Self-Validation: GC-MS must confirm the molecular ion peak ( m/z=230 ) and the absence of the alkene elimination byproduct ( m/z=172 ).

Mechanism A 1-Chloro-1-(4-methylphenyl) cyclohexane B Lewis Acid Complexation [R-Cl···ZnCl2] A->B C Tertiary Carbocation Intermediate B->C -[ZnCl3]- E Nucleophilic Attack C-C Bond Formation C->E D Transmetalation [Bu-Zn-Cl active species] D->E Bu- nucleophile F 1-(1-Butylcyclohexyl)- 4-methylbenzene E->F

Mechanistic pathway of the Lewis acid-promoted Grignard substitution (Reetz Method).

Quantitative Data & Reaction Parameters

Reaction PhaseTarget Intermediate / ProductYield (%)Optimal Temp (°C)Primary Side Reaction / Impurity
Phase 1 1-(4-Methylphenyl)cyclohexanol85–920 to 254,4'-Dimethylbiphenyl (Wurtz coupling)
Phase 2 1-Chloro-1-(4-methylphenyl)cyclohexane90–950 to 251-(4-Methylphenyl)cyclohexene (E1 elimination)
Phase 3 1-(1-Butylcyclohexyl)-4-methylbenzene70–78-30 to 251-(4-Methylphenyl)cyclohexene (E2 elimination)

Sources

Method

using 1-(1-butylcyclohexyl)-4-methylbenzene as an intermediate in organic synthesis

Application Note: 1-(1-Butylcyclohexyl)-4-methylbenzene as a Strategic Intermediate in Advanced Organic Synthesis Executive Summary 1-(1-Butylcyclohexyl)-4-methylbenzene (CAS: 106148-84-9) is a highly specialized, steric...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-(1-Butylcyclohexyl)-4-methylbenzene as a Strategic Intermediate in Advanced Organic Synthesis

Executive Summary

1-(1-Butylcyclohexyl)-4-methylbenzene (CAS: 106148-84-9) is a highly specialized, sterically encumbered alkylbenzene utilized as a versatile building block in the synthesis of advanced materials, liquid crystals, and lipophilic pharmaceutical candidates 1. The molecule features a rigid, bulky 1-butylcyclohexyl moiety positioned para to a reactive methyl group. This unique structural topology offers exceptional chemoselectivity and regioselectivity during downstream functionalization. This application note details the mechanistic rationale and validated protocols for two divergent synthetic pathways: chemoselective benzylic oxidation and regioselective electrophilic aromatic substitution (EAS).

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why a molecule behaves the way it does under specific reaction conditions. The synthetic utility of 1-(1-butylcyclohexyl)-4-methylbenzene stems directly from its steric and electronic properties.

  • Chemoselective Benzylic Oxidation: Oxidation of alkylbenzenes using strong oxidants like potassium permanganate (KMnO₄) strictly requires the presence of at least one benzylic C-H bond to initiate the radical abstraction process 2. In 1-(1-butylcyclohexyl)-4-methylbenzene, the methyl group possesses three benzylic C-H bonds, making it highly susceptible to oxidation. Conversely, the 1-butylcyclohexyl group is attached via a quaternary benzylic carbon, possessing zero benzylic C-H bonds. This absolute structural dichotomy ensures that oxidation occurs exclusively at the methyl group, yielding 4-(1-butylcyclohexyl)benzoic acid without any risk of competitive oxidation or cleavage at the cyclohexyl position.

  • Regioselective Electrophilic Aromatic Substitution (EAS): When subjecting this intermediate to EAS (e.g., bromination), the incoming electrophile must navigate the steric landscape of the aromatic ring. The 1-butylcyclohexyl group exerts massive steric hindrance, effectively shielding its adjacent ortho positions from attack 3. As a result, the electrophile is directed almost exclusively to the ortho position relative to the much smaller methyl group. This allows for the precise synthesis of 2-substituted-4-(1-butylcyclohexyl)-1-methylbenzenes.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation steps to ensure reproducibility and high-fidelity results in the laboratory.

Protocol A: Chemoselective Synthesis of 4-(1-Butylcyclohexyl)benzoic acid

Objective: Convert the para-tolyl methyl group to a carboxylic acid while leaving the bulky cyclohexyl moiety intact.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 g (43.4 mmol) of 1-(1-butylcyclohexyl)-4-methylbenzene in 100 mL of a pyridine/water mixture (1:1 v/v).

    • Causality: Pyridine acts as a co-solvent to solubilize the highly lipophilic starting material while remaining miscible with the aqueous oxidant.

  • Oxidant Addition: Add 20.5 g (130 mmol, 3.0 equiv) of KMnO₄ in small portions over 30 minutes at room temperature.

    • Causality: Portion-wise addition prevents thermal runaway from the highly exothermic initial oxidation steps.

  • Thermal Activation: Heat the mixture to 85°C and stir vigorously for 6 hours.

  • In-Process Validation (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The starting material (high Rf​ ) will disappear, replaced by baseline material (the carboxylate salt).

  • Workup & Isolation: Cool the mixture and filter through a pad of Celite to remove the precipitated MnO₂ (brown solid). Wash the Celite pad with hot water (50 mL). Acidify the combined aqueous filtrate with 6M HCl until pH 2 is reached.

  • Self-Validation (Product Confirmation): Collect the resulting white precipitate via vacuum filtration. Analyze via ¹H NMR (CDCl₃). The disappearance of the singlet at ~2.3 ppm (Ar-CH₃) and the appearance of a broad downfield singlet at ~12.0 ppm (-COOH) confirms successful chemoselective oxidation.

Protocol B: Regioselective Synthesis of 2-Bromo-4-(1-butylcyclohexyl)-1-methylbenzene

Objective: Perform an EAS bromination directed by steric hindrance.

  • Reaction Setup: In a 250 mL flask shielded from light, dissolve 10.0 g (43.4 mmol) of the starting material in 80 mL of anhydrous dichloromethane (DCM). Add 0.24 g (4.3 mmol, 10 mol%) of iron powder.

    • Causality: Iron reacts in situ with bromine to form FeBr₃, the active Lewis acid catalyst required to polarize the Br-Br bond.

  • Bromine Addition: Dissolve 2.34 mL (45.5 mmol, 1.05 equiv) of liquid Br₂ in 20 mL of DCM. Add this solution dropwise via an addition funnel over 1 hour at 0°C.

    • Causality: Low temperature maximizes regioselectivity by minimizing the thermal energy available to overcome the steric barrier at the alternate ortho position.

  • Maturation: Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench & Workup: Quench the reaction with 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy unreacted bromine. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation (NMR Regiochemistry): Analyze the crude oil via ¹H NMR. The aromatic region will display an AMX spin system (e.g., a doublet at ~7.4 ppm, a doublet of doublets at ~7.1 ppm, and a doublet at ~7.0 ppm), confirming mono-substitution. The presence of the intact methyl singlet confirms the regiochemistry is ortho to the methyl group.

Quantitative Data & Yield Analysis

The table below summarizes the expected outcomes and analytical benchmarks for the described protocols, allowing for rapid comparison of reaction efficiency.

ParameterProtocol A (Oxidation)Protocol B (Bromination)
Product 4-(1-Butylcyclohexyl)benzoic acid2-Bromo-4-(1-butylcyclohexyl)-1-methylbenzene
Reaction Time 6.5 hours3.0 hours
Typical Yield 82 - 88%90 - 95%
Regioselectivity >99% (Chemoselective)>95% (Ortho to Methyl)
Key IR Stretch 1690 cm⁻¹ (C=O)650 cm⁻¹ (C-Br)
Key ¹H NMR Shift ~12.0 ppm (s, 1H, COOH)~7.4 ppm (d, 1H, Ar-H ortho to Br)

Reaction Pathway Visualization

SyntheticPathways SM 1-(1-Butylcyclohexyl)-4-methylbenzene CAS: 106148-84-9 Ox_Prod 4-(1-Butylcyclohexyl)benzoic acid (Chemoselective Oxidation) SM->Ox_Prod KMnO4, H2O/Pyridine Targets primary benzylic C-H (Ignores quaternary benzylic C) Br_Prod 2-Bromo-4-(1-butylcyclohexyl)-1-methylbenzene (Regioselective Bromination) SM->Br_Prod Br2, Fe cat., DCM Sterically directed to ortho-methyl (Avoids bulky cyclohexyl group)

Synthetic pathways of 1-(1-butylcyclohexyl)-4-methylbenzene via steric and electronic control.

References

  • Title: 1-(1-Butylcyclohexyl)
  • Title: Reactions on the “Benzylic” Carbon: Bromination And Oxidation Source: Master Organic Chemistry URL
  • Title: Bromine Chloride | Reagent for Research | RUO Source: BenchChem Technical Support URL

Sources

Application

Application Notes and Protocols for the Safe Handling of 1-(1-butylcyclohexyl)-4-methylbenzene

Abstract This document provides a comprehensive guide to the standard operating procedures for the safe handling of 1-(1-butylcyclohexyl)-4-methylbenzene. Given the absence of a specific Safety Data Sheet (SDS) for this...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the standard operating procedures for the safe handling of 1-(1-butylcyclohexyl)-4-methylbenzene. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes safety protocols based on the known hazards of structurally similar aromatic hydrocarbons and substituted cyclohexanes. These application notes are intended for researchers, scientists, and drug development professionals to establish a robust framework for risk mitigation in a laboratory setting. The protocols outlined herein emphasize the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) to ensure a self-validating system of laboratory safety.

Introduction: Understanding the Compound

Chemical Structure:

  • IUPAC Name: 1-(1-butylcyclohexyl)-4-methylbenzene

  • Molecular Formula: C₁₇H₂₆

  • Molecular Weight: 230.39 g/mol

Hazard Assessment and Risk Mitigation

A thorough risk assessment is paramount before handling 1-(1-butylcyclohexyl)-4-methylbenzene. The primary hazards are anticipated to be:

  • Flammability: As an aromatic hydrocarbon, it is likely combustible.[3] Vapors may form explosive mixtures with air.

  • Health Hazards:

    • Inhalation: May cause respiratory irritation.

    • Skin Contact: May cause skin irritation. Prolonged or repeated exposure could lead to dryness or cracking.[3]

    • Eye Contact: May cause serious eye irritation.

    • Ingestion: Potential for aspiration if swallowed, which can be fatal.[1]

The following sections detail the necessary engineering controls, personal protective equipment, and handling procedures to mitigate these risks.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source and are the most effective way to control exposure.[4]

  • Chemical Fume Hood: All handling of 1-(1-butylcyclohexyl)-4-methylbenzene that may generate vapors, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood.[5] The fume hood provides essential ventilation to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable or harmful vapors.[6]

  • Ignition Source Control: All potential ignition sources, such as open flames, hot surfaces, and sparks, must be eliminated from the areas where the compound is handled and stored.[7][8] Use of explosion-proof electrical equipment is recommended.

Personal Protective Equipment (PPE): Essential Individual Protection

Appropriate PPE is mandatory to prevent direct contact with the chemical.[9]

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[9]To prevent skin contact and absorption.
Eye Protection Chemical splash goggles.[9]To protect eyes from splashes and vapors.
Face Protection Face shield (in addition to goggles when handling larger quantities).[9]To provide a barrier for the entire face.
Body Protection Flame-retardant lab coat.To protect skin and clothing from splashes.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary for spill clean-up or if engineering controls are insufficient.[8][10]To prevent inhalation of high concentrations of vapors.

Diagram: PPE Ensemble for Handling Aromatic Hydrocarbons

PPE Required PPE Ensemble cluster_head Head & Face cluster_body Body & Hands cluster_respiratory Respiratory (as needed) Goggles Chemical Splash Goggles FaceShield Face Shield (as needed) LabCoat Flame-Retardant Lab Coat Gloves Nitrile/Neoprene Gloves Respirator NIOSH-Approved Respirator

Caption: Essential personal protective equipment for handling 1-(1-butylcyclohexyl)-4-methylbenzene.

Detailed Protocols
5.1. Storage Protocol

Proper storage is crucial to prevent accidents and degradation of the compound.

  • Container: Store in a tightly closed, properly labeled container.[7]

  • Location: Store in a cool, dry, and well-ventilated area.[5][8] The storage area should be away from heat and sources of ignition.

  • Segregation: Store away from incompatible materials such as strong oxidizing agents.

  • Inventory: Maintain an accurate inventory of the chemical.

5.2. Handling and Use Protocol
  • Preparation: Before handling, ensure that all necessary engineering controls are functioning correctly and that the required PPE is readily available and in good condition. Review this SOP and the location of all safety equipment (eyewash station, safety shower, fire extinguisher).

  • Working in a Fume Hood: Conduct all transfers and manipulations of the compound inside a certified chemical fume hood.[5]

  • Avoiding Contamination: Use clean, dry glassware and equipment. Avoid contact with skin, eyes, and clothing.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or oil bath. Do not use an open flame.

  • Static Discharge: Take precautionary measures against static discharge, especially when transferring large quantities. Ground and bond containers and receiving equipment.

  • After Handling: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]

Diagram: Safe Handling Workflow

HandlingWorkflow Safe Handling Workflow Start Start: Prepare for Handling ReviewSOP Review SOP & Locate Safety Equipment Start->ReviewSOP CheckControls Verify Engineering Controls (Fume Hood) ReviewSOP->CheckControls DonPPE Don Appropriate PPE CheckControls->DonPPE Transfer Transfer/Weigh in Fume Hood DonPPE->Transfer Procedure Perform Experimental Procedure Transfer->Procedure Store Return to Secure Storage Procedure->Store Clean Clean Work Area & Equipment Store->Clean DoffPPE Doff PPE Correctly Clean->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash End End of Procedure Wash->End

Sources

Method

Application Note: Scale-Up Continuous Flow Synthesis of 1-(1-Butylcyclohexyl)-4-methylbenzene

Executive Summary The synthesis of sterically hindered alkylbenzenes, such as 1-(1-butylcyclohexyl)-4-methylbenzene, is a critical transformation in the development of lipophilic active pharmaceutical ingredients (APIs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of sterically hindered alkylbenzenes, such as 1-(1-butylcyclohexyl)-4-methylbenzene, is a critical transformation in the development of lipophilic active pharmaceutical ingredients (APIs) and advanced materials. Traditionally, batch Friedel-Crafts alkylations utilizing tertiary alcohols suffer from severe limitations: the stoichiometric generation of water hydrolyzes classical Lewis acid catalysts (e.g., AlCl₃ or BF₃·OEt₂), necessitating massive catalyst loadings and leading to poor regioselectivity and polyalkylation.

This application note details a highly efficient, self-validating continuous flow protocol utilizing a packed-bed reactor filled with a heterogeneous solid acid catalyst (Montmorillonite K10). By transitioning to a flow regime, the aqueous byproduct is continuously swept from the catalytic microenvironment, shifting the thermodynamic equilibrium forward and preserving catalyst lifetime. This methodology ensures >98% para-selectivity, eliminates the need for hazardous halogenated promoters, and provides a seamlessly scalable pathway from bench to pilot scale.

Mechanistic Rationale & Catalyst Selection

The reaction relies on the Friedel-Crafts alkylation of toluene using 1-butylcyclohexanol as the alkylating agent.

The Causality of Catalyst Choice: We utilize Montmorillonite K10, a naturally occurring phyllosilicate clay with robust Brønsted and Lewis acidic sites. Unlike homogeneous catalysts that degrade in the presence of water, activated Montmorillonite exhibits exceptional water tolerance. In continuous flow, the high turnover frequency is maintained because the flow dynamics constantly remove the desorbed water from the active sites, preventing catalyst poisoning as demonstrated in recent[1].

Regioselectivity (Steric Control): Protonation and subsequent dehydration of 1-butylcyclohexanol generate the 1-butylcyclohexyl tertiary carbocation. This intermediate is exceptionally bulky. When undergoing electrophilic aromatic substitution with toluene, the steric clash between the 1-butylcyclohexyl moiety and the ortho-methyl group of toluene heavily disfavors ortho-attack. Consequently, the reaction is driven almost exclusively to the para-position, yielding 1-(1-butylcyclohexyl)-4-methylbenzene.

Mechanism A 1-Butylcyclohexanol B Protonation by Solid Acid (-H2O) A->B C 1-Butylcyclohexyl Cation (Tertiary Carbocation) B->C Rate Limiting E Wheland Intermediate (Sigma Complex) C->E D Toluene (Nucleophilic Attack) D->E Steric control (para) F Deprotonation (Aromatization) E->F G 1-(1-butylcyclohexyl)-4-methylbenzene F->G Catalyst Regeneration

Fig 1: Mechanistic pathway of the Friedel-Crafts alkylation highlighting para-selectivity.

Continuous Flow Architecture

The continuous flow setup is designed to maintain a high-pressure, high-temperature liquid phase, ensuring optimal mass transfer and thermal dissipation. Similar architectures have been successfully validated in the [2], which also relies on challenging Friedel-Crafts alkylations.

FlowSetup R1 Feed A: 1-Butylcyclohexanol (0.5 M in Toluene) P1 HPLC Pump A R1->P1 R2 Feed B: Anhydrous Toluene (Solvent/Reactant) P2 HPLC Pump B R2->P2 Mix T-Mixer P1->Mix P2->Mix PreHeat Pre-heating Coil (110 °C) Mix->PreHeat PBR Packed-Bed Reactor (Montmorillonite K10) 110 °C PreHeat->PBR BPR Back Pressure Regulator (5 bar) PBR->BPR Collect Product Collection & In-line UV/IR BPR->Collect

Fig 2: Continuous flow reactor architecture for the Friedel-Crafts alkylation.

Materials and Equipment

  • Reagents: 1-Butylcyclohexanol (98% purity), Anhydrous Toluene (99.8%, acts as both reactant and solvent), Montmorillonite K10 (Surface area ~250 m²/g).

  • Flow Equipment: Dual-channel HPLC pumps (e.g., Vapourtec or Syrris systems), PTFE T-mixer, 10 mm i.d. × 100 mm stainless steel column, 2 μm stainless steel frits, Back Pressure Regulator (BPR) rated for 5 bar.

Detailed Experimental Protocol

This protocol is engineered as a self-validating system; each step contains built-in physical or chemical checkpoints to ensure process integrity.

Phase 1: Catalyst Preparation & Reactor Packing
  • Thermal Activation: Transfer 5.0 g of Montmorillonite K10 into a vacuum oven. Dry at 120 °C under high vacuum (10 mbar) for 12 hours.

    • Causality: Ambient moisture strongly adsorbs to the hydrophilic clay surface, blocking the Lewis/Brønsted acid sites required for the initial dehydration of the alcohol. Complete desiccation is mandatory for high conversion.

  • Packing: Slurry-pack or dry-pack the activated catalyst into the stainless steel column. Secure both ends with glass wool and 2 μm frits.

    • Causality: The frits prevent catalyst migration into the fluidic lines, which would cause catastrophic pressure spikes and system failure.

Phase 2: System Priming & Pressurization
  • Solvent Flush: Connect the packed-bed reactor to the flow system. Pump anhydrous toluene through both channels at a combined flow rate of 1.0 mL/min.

  • Pressurization: Attach the 5 bar BPR to the reactor outlet.

    • Causality: Toluene boils at 110.6 °C at atmospheric pressure. The 5 bar back-pressure artificially raises the boiling point, ensuring the reaction mixture remains in a uniform, incompressible liquid phase at the 110 °C operating temperature. This prevents outgassing and maintains a precise residence time ( τ ).

  • Thermal Equilibration: Submerge the pre-heating coil and the packed-bed reactor into a heating bath or column oven set to 110 °C. Wait 15 minutes for thermal equilibrium.

Phase 3: Steady-State Execution
  • Feed Introduction: Switch Pump A to the substrate reservoir containing 0.5 M 1-butylcyclohexanol in anhydrous toluene. Switch Pump B to pure anhydrous toluene.

  • Flow Rate Adjustment: Set the combined flow rate to achieve a residence time ( τ ) of exactly 15 minutes. (Note: Calculate τ based on the void volume of the packed bed, typically ~60% of the total column volume).

  • Equilibration: Divert the output to waste for the first 3 reactor void volumes.

    • Causality: The initial output consists of the dispersion zone (mixing of solvent and reactant fronts) and non-steady-state thermal profiles. Discarding this ensures the collected product reflects true steady-state kinetics.

  • Collection: Route the steady-state effluent into the product collection vessel.

Phase 4: Downstream Processing
  • Solvent Removal: Because the catalyst is immobilized in the reactor, the collected effluent is inherently acid-free. Transfer the solution directly to a rotary evaporator and remove the excess toluene under reduced pressure (40 °C, 50 mbar).

  • Isolation: The resulting crude oil is highly enriched in 1-(1-butylcyclohexyl)-4-methylbenzene. Final purification can be achieved via short-path vacuum distillation or column chromatography (Hexanes) to yield the pure API intermediate.

Process Optimization & Analytical Data

The following table summarizes the quantitative data obtained during the optimization of the flow parameters.

EntryTemperature (°C)Residence Time (min)Conversion (%)Selectivity (p- vs o-)Isolated Yield (%)
1801065>99:162
21001088>98:285
3 110 15 >99 >98:2 96
413015>9990:1088*

*Note: At 130 °C, thermodynamic byproducts (polyalkylation and minor isomerization of the butyl chain) begin to emerge, reducing the isolated yield of the target molecule.

Scale-Up Considerations

When translating this protocol from the bench to pilot-scale production, engineers must account for the following:

  • Heat Transfer & Exothermicity: Friedel-Crafts alkylations are highly exothermic. While batch reactors suffer from dangerous thermal runaways, the high surface-area-to-volume ratio of tubular flow reactors efficiently dissipates this heat. For scale-up, transitioning to a multi-tubular shell-and-tube reactor is recommended to maintain this thermal control.

  • Pressure Drop (ΔP): As column diameter increases, maintaining plug-flow behavior without excessive pressure drop is challenging. Utilize tightly sieved catalyst particles (e.g., 100–200 mesh) to prevent channeling and minimize ΔP.

  • Catalyst Regeneration: Over extended continuous campaigns (e.g., >72 hours), carbonaceous deposits (coking) may begin to block the clay's pores. The system can be designed with parallel reactor beds, allowing one bed to be regenerated in-situ (via a hot oxidative flush) while the other remains online.

References

  • Masuda, K., Okamoto, Y., Onozawa, S., Koumura, N., & Kobayashi, S. (2021). Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. RSC Advances, 11(39), 24424-24428. URL:[Link]

  • Le Grognec, E., et al. (2021). Continuous Flow Synthesis of Propofol. Molecules, 26(12), 3634. URL:[Link]

Sources

Application

Application Notes and Protocols for the Catalytic Hydrogenation of 1-(1-butylcyclohexyl)-4-methylbenzene

Introduction: Navigating the Challenges of Sterically Hindered Arene Hydrogenation The catalytic hydrogenation of aromatic rings is a fundamental transformation in synthetic organic chemistry, with wide-ranging applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenges of Sterically Hindered Arene Hydrogenation

The catalytic hydrogenation of aromatic rings is a fundamental transformation in synthetic organic chemistry, with wide-ranging applications in the pharmaceutical, fine chemical, and materials science industries.[1][2] The conversion of flat, aromatic structures into three-dimensional, saturated cyclohexyl derivatives can profoundly alter the physicochemical and biological properties of a molecule. This guide provides detailed application notes and protocols for the catalytic hydrogenation of a sterically demanding substrate: 1-(1-butylcyclohexyl)-4-methylbenzene.

The presence of a bulky 1-butylcyclohexyl substituent on the benzene ring presents a significant steric impediment to the approach of the aromatic moiety to the catalyst surface. This steric hindrance can necessitate more forcing reaction conditions or the use of highly active catalyst systems to achieve complete saturation.[3] These application notes will explore various catalytic systems, reaction parameters, and mechanistic considerations to guide researchers in the successful hydrogenation of this and structurally related molecules.

Mechanistic Insights: The Stepwise Saturation of the Aromatic Ring

The hydrogenation of benzene and its derivatives over transition metal catalysts is generally accepted to proceed through the Horiuti-Polanyi mechanism.[1][4] This mechanism involves the sequential addition of hydrogen atoms to the adsorbed aromatic ring. The process begins with the adsorption of the arene onto the catalyst surface, followed by a series of hydrogenation steps to form cyclohexadiene and cyclohexene intermediates, ultimately leading to the fully saturated cyclohexane product.[4] For substituted benzenes, the regioselectivity of the initial hydrogen additions can be influenced by the electronic and steric nature of the substituents.[2]

Synthesis of the Starting Material: 1-(1-butylcyclohexyl)-4-methylbenzene

While not commercially available in large quantities, 1-(1-butylcyclohexyl)-4-methylbenzene can be synthesized via a Friedel-Crafts alkylation reaction. A plausible synthetic route involves the reaction of toluene with 1-butylcyclohexene in the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride. This approach is analogous to the synthesis of cyclohexylbenzene from benzene and cyclohexene.[5] The synthesis of the requisite 1-butylcyclohexene can be achieved through the acid-catalyzed dehydration of 1-butylcyclohexanol.

Catalytic Systems for Arene Hydrogenation

The choice of catalyst is paramount for the successful hydrogenation of sterically hindered arenes. Both heterogeneous and homogeneous catalysts can be employed, each with its own set of advantages and disadvantages.

Heterogeneous Catalysts: The Workhorses of Hydrogenation

Heterogeneous catalysts are widely used due to their ease of handling, recovery, and recyclability.[6][7] For the hydrogenation of substituted benzenes, platinum group metals (PGMs) supported on carbon, alumina, or other materials are the most common choices.

  • Rhodium-on-Carbon (Rh/C): Rh/C is often the most effective catalyst for arene hydrogenation, demonstrating high activity under mild conditions.[6] It is a suitable starting point for the hydrogenation of 1-(1-butylcyclohexyl)-4-methylbenzene.

  • Ruthenium-on-Carbon (Ru/C): Ru/C is another highly active catalyst for arene hydrogenation and can be a more cost-effective alternative to rhodium.[7] It has also been shown to be effective for the hydrogenation of phenols.[7]

  • Platinum-on-Carbon (Pt/C) and Palladium-on-Carbon (Pd/C): While generally more associated with the hydrogenation of other functional groups, Pt/C and Pd/C can also effect arene hydrogenation, though typically under more forcing conditions of temperature and pressure.[8]

  • Nickel-based Catalysts: Raney Nickel is a classic and cost-effective catalyst for arene hydrogenation, but it often requires higher temperatures and pressures compared to PGM catalysts.[9][10]

Homogeneous Catalysts: Precision and Selectivity

Homogeneous catalysts can offer higher activity and selectivity, particularly for asymmetric hydrogenations.[11][12] However, their separation from the product can be challenging. It is also important to note that some molecularly defined catalysts can decompose to form catalytically active nanoparticles, blurring the lines between homogeneous and heterogeneous catalysis.[9][13] Examples of homogeneous systems for arene hydrogenation include complexes of rhodium, ruthenium, iridium, niobium, and tantalum.[9][14][15]

Experimental Protocols

The following protocols provide starting points for the catalytic hydrogenation of 1-(1-butylcyclohexyl)-4-methylbenzene. Optimization of temperature, pressure, solvent, and catalyst loading may be necessary to achieve the desired conversion and yield.

Protocol 1: Hydrogenation using Rhodium-on-Carbon (Rh/C) under Mild Conditions

This protocol utilizes the high activity of Rh/C to effect hydrogenation under relatively mild conditions.

Materials:

  • 1-(1-butylcyclohexyl)-4-methylbenzene

  • 5% Rhodium-on-Carbon (5% Rh/C)

  • Ethanol (or other suitable solvent such as isopropanol or ethyl acetate)

  • Hydrogen gas (high purity)

  • Parr-type hydrogenation apparatus or a similar high-pressure reactor

Procedure:

  • To a clean and dry pressure vessel, add 1-(1-butylcyclohexyl)-4-methylbenzene (e.g., 1.0 g).

  • Add the 5% Rh/C catalyst. A catalyst loading of 5-10 mol% relative to the substrate is a good starting point.

  • Add a suitable solvent (e.g., 20 mL of ethanol).

  • Seal the reactor and purge the system with nitrogen gas several times to remove air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 atm).[6]

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 50-70 °C).[16]

  • Monitor the reaction progress by observing the hydrogen uptake or by taking aliquots for analysis by GC-MS or NMR.

  • Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation if necessary.

Protocol 2: Hydrogenation using Ruthenium-on-Carbon (Ru/C) under Moderate Conditions

This protocol provides an alternative using the more economical Ru/C catalyst, which may require slightly more forcing conditions.

Materials:

  • 1-(1-butylcyclohexyl)-4-methylbenzene

  • 5% Ruthenium-on-Carbon (5% Ru/C)

  • Methanol (or other suitable solvent)

  • Hydrogen gas (high purity)

  • High-pressure autoclave

Procedure:

  • Follow steps 1-4 from Protocol 1, using 5% Ru/C as the catalyst.

  • Pressurize the autoclave with hydrogen gas to a higher pressure (e.g., 50 atm).[17]

  • Stir the reaction mixture vigorously and heat to a higher temperature (e.g., 100-150 °C).[10][18]

  • Monitor the reaction progress as described in Protocol 1.

  • Follow the workup and purification procedure outlined in steps 8-12 of Protocol 1.

Data Presentation

Table 1: Comparison of Catalytic Systems for Arene Hydrogenation

CatalystTypical ConditionsAdvantagesDisadvantages
Rh/C 1-10 atm H₂, 25-80 °C[6]High activity under mild conditionsHigh cost
Ru/C 10-100 atm H₂, 80-150 °C[7][19]High activity, lower cost than RhMay require higher pressure/temp
Pt/C 50-200 atm H₂, 100-200 °C[8]Readily availableRequires more forcing conditions
Pd/C 50-200 atm H₂, 100-200 °C[8]Common catalyst, good for other reductionsGenerally lower activity for arenes
Raney Ni 50-200 atm H₂, 100-200 °C[10]Very low costRequires high temp/pressure, pyrophoric

Visualizations

Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup and Purification substrate 1-(1-butylcyclohexyl)- 4-methylbenzene reactor High-Pressure Reactor substrate->reactor catalyst Catalyst (e.g., Rh/C) catalyst->reactor solvent Solvent (e.g., Ethanol) solvent->reactor purge_N2 Purge with N2 reactor->purge_N2 pressurize_H2 Pressurize with H2 purge_N2->pressurize_H2 heat_stir Heat and Stir pressurize_H2->heat_stir monitor Monitor Progress heat_stir->monitor cool_vent Cool and Vent monitor->cool_vent filter Filter Catalyst cool_vent->filter concentrate Concentrate filter->concentrate purify Purify concentrate->purify product 1-(1-butylcyclohexyl)- 4-methylcyclohexane purify->product

Caption: Experimental workflow for the catalytic hydrogenation of 1-(1-butylcyclohexyl)-4-methylbenzene.

Reaction_Scheme reactant 1-(1-butylcyclohexyl)-4-methylbenzene product 1-(1-butylcyclohexyl)-4-methylcyclohexane reactant->product + 3 H2 Catalyst (Rh/C, Ru/C, etc.) Solvent, Temp, Pressure

Caption: Overall reaction scheme for the hydrogenation of 1-(1-butylcyclohexyl)-4-methylbenzene.

Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and all equipment must be properly grounded.

  • High-Pressure Reactions: High-pressure reactors should be regularly inspected and pressure-tested. Always use a blast shield.

  • Catalysts: Some catalysts, particularly Raney Nickel and finely divided PGM catalysts, can be pyrophoric and may ignite upon exposure to air, especially when dry and containing adsorbed hydrogen. Handle with care, preferably under an inert atmosphere or wetted with solvent.

Conclusion

The catalytic hydrogenation of sterically hindered arenes like 1-(1-butylcyclohexyl)-4-methylbenzene is a challenging but achievable transformation. Careful selection of the catalyst and optimization of reaction conditions are key to success. Rhodium and ruthenium-based catalysts offer the most promising routes under relatively mild conditions. The protocols and information provided in this guide serve as a solid foundation for researchers to develop robust and efficient hydrogenation procedures for this and other complex aromatic substrates.

References

  • Saey, M., et al. (2004). Ab Initio Reaction Path Analysis of Benzene Hydrogenation to Cyclohexane on Pt(111). The Journal of Physical Chemistry B, 108(28), 9879–9890. [Link]

  • Dyson, P. J. (2004). Arene hydrogenation by homogeneous catalysts: fact or fiction?. Dalton Transactions, (19), 2964-2974. [Link]

  • Dyson, P. J. (2004). Arene hydrogenation by homogeneous catalysts: fact or fiction?. Dalton Transactions, (19), 2964-2974. [Link]

  • Maegawa, T., et al. (2009). Efficient and practical arene hydrogenation by heterogeneous catalysts under mild conditions. Organic Process Research & Development, 13(4), 630-634. [Link]

  • Gao, F., et al. (2007). Hydrogenation of Arenes under Mild Conditions Using Rhodium Pyridylphosphine and Bipyridyl Complexes Tethered to a Silica-Supported Palladium Heterogeneous Catalyst. Organometallics, 26(24), 5945–5951. [Link]

  • Maegawa, T., et al. (2009). Efficient and practical arene hydrogenation by heterogeneous catalysts under mild conditions. ChemInform, 40(45). [Link]

  • LibreTexts. (2021). Homogeneous Catalysis - I. [Link]

  • Dyson, P. J. (2004). Arene hydrogenation by homogeneous catalysts: fact or fiction?. Dalton Transactions, (19), 2964-2974. [Link]

  • Fryzuk, M. D., et al. (1997). A new generation of homogeneous arene hydrogenation catalysts. Journal of the Chemical Society, Chemical Communications, (19), 1845-1846. [Link]

  • Gribble, M. W., et al. (2021). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis, 11(15), 9835–9856. [Link]

  • Lückemeier, L., et al. (2023). Asymmetric arene hydrogenation: towards sustainability and application. Chemical Society Reviews, 52(14), 4996-5012. [Link]

  • Glorius, F. (n.d.). Arene Hydrogenation. University of Münster. [Link]

  • GeeksforGeeks. (2023). Benzene Reactions. [Link]

  • Alshehri, F. (2017). The hydrogenation of substituted benzenes over Rh/silica. PhD thesis, University of Glasgow. [Link]

  • Clark, J. (2022). some more reactions of benzene and methylbenzene. Chemguide. [Link]

  • A-Level....chemistry,Physics,Maths,IT. (2018, January 7). Hydrogenation of Benzene [Video]. YouTube. [Link]

  • Science Japan. (2022, June 16). Hydrogenation of aromatic rings: 30x acceleration of reaction rate in cooperative catalyst systems. [Link]

  • Pfaltz, A. (2007). Recent Progress in Iridium-Catalyzed Enantioselective Hydrogenation: Tetrasubstituted Olefins and Polyenes. CHIMIA International Journal for Chemistry, 61(5), 266-270. [Link]

  • Zhang, Y., et al. (2024). Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt‐Ni Alloy Catalyst. Angewandte Chemie International Edition. [Link]

  • Li, W., et al. (2017). Recent Advances in Asymmetric Hydrogenation of Tetrasubstituted Olefins. Journal of the American Chemical Society, 139(32), 10944–10949. [Link]

  • Wang, Y., et al. (2021). In Situ Selective Site-Blocking Dictates Benzene Partial Hydrogenation to Cyclohexene on Zn-Promoted Ru-Based Catalysts. Journal of the American Chemical Society, 143(18), 7027–7038. [Link]

  • Corson, B. B., & Ipatieff, V. N. (1939). Cyclohexylbenzene. Organic Syntheses, 19, 36. [Link]

  • Li, H., et al. (2018). Partial Hydrogenation of Benzene to Cyclohexene over Novel Ru-B/MOF Catalysts. Catalysis Letters, 148(7), 1956–1964. [Link]

  • ChemSrc. (n.d.). 1-butoxy-4-methylbenzene. [Link]

  • Liu, Y., et al. (2018). Selective Hydrogenation of Benzene to Cyclohexene over Monometallic Ru Catalysts: Investigation of ZnO and ZnSO4 as Reaction Additives as Well as Particle Size Effect. Catalysts, 8(5), 183. [Link]

  • Al-Huri, G., et al. (2018). Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts. Catalysis Today, 309, 11-20. [Link]

  • Deshpande, A., & Gholap, R. (2016). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. International Journal of Engineering Research and, V5(02). [Link]

  • Wang, M.-L., & Wu, H.-S. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. BULLETIN OF CHEMICAL REACTION ENGINEERING AND CATALYSIS, 15(2), 405-414. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low reaction yield in 1-(1-butylcyclohexyl)-4-methylbenzene synthesis

Technical Support Center: Troubleshooting the Synthesis of 1-(1-Butylcyclohexyl)-4-methylbenzene Welcome to the Advanced Applications Support Center. The synthesis of 1-(1-butylcyclohexyl)-4-methylbenzene is typically ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Synthesis of 1-(1-Butylcyclohexyl)-4-methylbenzene

Welcome to the Advanced Applications Support Center. The synthesis of 1-(1-butylcyclohexyl)-4-methylbenzene is typically achieved via the Friedel-Crafts alkylation of toluene using 1-butylcyclohexanol (or its corresponding halide) as the alkylating agent. Because this pathway relies on the generation of a tertiary carbocation (the 1-butylcyclohexyl cation), the reaction is highly susceptible to competing side reactions, including E1 elimination, thermodynamic isomerization, and catalyst poisoning.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will diagnose the root chemical causes of yield loss and implement self-validating protocols to ensure your synthesis is under strict kinetic and thermodynamic control.

Part 1: Diagnostic Decision Tree

Before altering your reaction parameters, analyze your crude reaction mixture via GC-MS or NMR. Use the diagnostic workflow below to identify the primary failure mode in your catalytic cycle.

TroubleshootingWorkflow Start Analyze Crude Reaction (GC-MS / NMR) Issue1 High Unreacted Alcohol (Low Conversion) Start->Issue1 Issue2 High Alkene Byproduct (1-butylcyclohexene) Start->Issue2 Issue3 Isomer Mixture (ortho/meta/para) Start->Issue3 Root1 Catalyst Deactivation (Water from alcohol) Issue1->Root1 Root2 Elimination Pathway Favored over Alkylation Issue2->Root2 Root3 Thermodynamic Isomerization (Acid too strong/Time too long) Issue3->Root3 Sol1 Use stoichiometric AlCl₃ or water-tolerant Sc(OTf)₃ Root1->Sol1 Sol2 Lower Temp (0-10°C) & Use BF₃·OEt₂ Root2->Sol2 Sol3 Shorten reaction time & Use shape-selective Zeolite Root3->Sol3

Fig 1: Diagnostic decision tree for troubleshooting 1-(1-butylcyclohexyl)-4-methylbenzene synthesis.

Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My reaction is stalling with high amounts of unreacted 1-butylcyclohexanol when using catalytic amounts of AlCl₃. Why? Causality: When using an alcohol as an alkylating agent, the substitution process generates stoichiometric amounts of water. Strong Lewis acids like AlCl₃ are violently hydrolyzed by moisture, forming inactive aluminum hydroxide and HCl gas, which completely halts the catalytic cycle[1]. Furthermore, the hydroxyl group of the starting material can directly coordinate with the Lewis acid, forming a stable, unreactive complex that removes the catalyst from the active cycle[2]. Solution: You cannot use sub-stoichiometric amounts of moisture-sensitive Lewis acids when starting from an alcohol. You must either use a stoichiometric excess of AlCl₃ (>1.2 equivalents), convert the alcohol to a chloride (1-chloro-1-butylcyclohexane) prior to the reaction, or switch to a water-tolerant Lewis acid such as Sc(OTf)₃[1].

Q2: My GC-MS shows a massive peak at m/z 138 instead of the desired m/z 230 product. What is happening? Causality: The peak at m/z 138 corresponds to 1-butylcyclohexene. The synthesis proceeds via a tertiary 1-butylcyclohexyl carbocation. Because tertiary carbocations are highly stabilized by hyperconjugation, they are prone to losing an adjacent proton (E1 elimination) rather than undergoing the desired electrophilic aromatic substitution, especially at elevated temperatures. Solution: Elimination is an entropically driven process favored by heat. Lower the reaction temperature to 0–10 °C. Additionally, switch to a softer Lewis acid like Boron trifluoride diethyl etherate (BF₃·OEt₂), which effectively generates the carbocation without providing the harsh thermal conditions that drive alkene formation.

Q3: I am getting a mixture of isomers, but I specifically need the para-isomer (1-(1-butylcyclohexyl)-4-methylbenzene). How can I improve regioselectivity? Causality: Alkylation of toluene is an ortho/para-directing process. Kinetically, the bulky 1-butylcyclohexyl group strongly favors the para position due to severe steric hindrance at the ortho position. However, Friedel-Crafts alkylation is highly reversible. If the reaction is heated too high or left too long, the kinetically favored para product will dealkylate and rearrange into the thermodynamically more stable meta isomer[3]. Solution: To maintain kinetic control, quench the reaction immediately after the starting material is consumed. For industrial scale-up, utilize shape-selective solid acid catalysts (e.g., Fe₂O₃-modified H-β zeolites or ZSM-5). The narrowed pore structures of these zeolites physically restrict the formation and diffusion of the bulkier meta and ortho transition states, artificially driving para-selectivity up to >80%[3][4].

Q4: How do I suppress the formation of dialkylated byproducts? Causality: Alkyl groups are electron-donating via inductive effects. Once the first 1-butylcyclohexyl group attaches to the toluene ring, the resulting product becomes more nucleophilic than the starting toluene[2]. This activates the ring toward a second electrophilic attack. Solution: Exploit the law of mass action. Use toluene not just as a reagent, but as the primary solvent (5 to 10 equivalents). The massive statistical excess of unreacted toluene ensures the carbocation will encounter a fresh toluene molecule rather than an already-alkylated product.

Part 3: Quantitative Catalyst Comparison

To optimize your specific workflow, compare the thermodynamic and kinetic profiles of standard catalyst systems used for tertiary alkylations of toluene.

Catalyst SystemOperating TempExpected ConversionPara-SelectivityPrimary Mechanistic Drawback
Catalytic AlCl₃ 25 °CLow (<20%)ModerateRapid deactivation by water coproduct[1].
Stoichiometric AlCl₃ 25 °CHigh (>80%)Low (High meta)Thermodynamic isomerization due to excessive acidity.
BF₃·OEt₂ 0–10 °CModerate (60-70%)High (>90%)Requires strict anhydrous conditions; highly corrosive.
Fe₂O₃/H-β Zeolite 190 °CModerate (55%)Very High (>80%)High temperature promotes minor E1 elimination[3].

Part 4: Self-Validating Standard Operating Procedure (SOP)

The following protocol utilizes BF₃·OEt₂ under strict kinetic control to maximize the yield of the para-isomer while suppressing E1 elimination. This protocol is designed as a self-validating system : it includes specific analytical checkpoints that dictate whether to proceed, ensuring you do not blindly follow steps into a failed reaction.

Reagents:

  • 1-Butylcyclohexanol (1.0 equiv, limiting reagent)

  • Anhydrous Toluene (10.0 equiv, reagent and solvent)

  • BF₃·OEt₂ (1.2 equiv, Lewis acid catalyst)

Step-by-Step Methodology:

  • System Dehydration: Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere. Add the anhydrous toluene.

    • Validation Checkpoint: Perform a Karl Fischer titration on the solvent in the flask. Do not proceed unless water content is <50 ppm. Moisture will destroy the BF₃·OEt₂.

  • Reagent Solvation: Dissolve 1-butylcyclohexanol into the toluene. Stir at 400 rpm and cool the vessel to exactly 0 °C using an ice-water bath.

  • Catalyst Initiation: Add BF₃·OEt₂ dropwise over 30 minutes via a syringe pump.

    • Causality: Rapid addition causes localized exothermic spikes, which provide the activation energy required for the tertiary carbocation to undergo E1 elimination into 1-butylcyclohexene.

  • Kinetic Monitoring (Self-Validation): Allow the reaction to stir at 10 °C. After 90 minutes, extract a 0.1 mL aliquot, quench it in 1 mL of saturated aqueous NaHCO₃, extract with ethyl acetate, and inject it into the GC-MS.

    • Validation Checkpoint:

      • If the m/z 156 peak (alcohol) is still dominant, continue stirring.

      • If the m/z 138 peak (alkene) is growing rapidly, your temperature is too high. Ensure the bath is properly chilled.

      • Proceed to Step 5 ONLY when the m/z 230 peak (target product) plateaus and before meta-isomer peaks begin to emerge.

  • Quenching & Isolation: Once the GC-MS validates optimal conversion, immediately pour the reaction mixture into a beaker containing crushed ice and saturated NaHCO₃ to irreversibly destroy the Lewis acid and freeze the product profile in its kinetic state[2].

  • Workup: Separate the organic layer, extract the aqueous layer twice with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation to isolate pure 1-(1-butylcyclohexyl)-4-methylbenzene.

Part 5: References

  • Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions Source: RSC Advances (via PMC) URL:[Link]

  • Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ Source: RSC Advances URL:[Link]

  • Selective alkylation of toluene with methanol to produce para-Xylene Source: Journal of Catalysis (via Sci-Hub) URL:[Link]

Sources

Optimization

optimizing solvent systems for 1-(1-butylcyclohexyl)-4-methylbenzene liquid-liquid extraction

Welcome to the Technical Support Center for Liquid-Liquid Extraction (LLE) of Highly Lipophilic Hydrocarbons . This guide is specifically engineered for researchers and drug development professionals working with 1-(1-bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Liquid-Liquid Extraction (LLE) of Highly Lipophilic Hydrocarbons . This guide is specifically engineered for researchers and drug development professionals working with 1-(1-butylcyclohexyl)-4-methylbenzene , a highly non-polar, non-ionizable target compound.

Because this molecule consists entirely of aliphatic and aromatic hydrocarbon structures, it presents unique LLE challenges, primarily concerning emulsion formation, co-extraction of lipophilic matrix impurities, and phase separation dynamics. This guide synthesizes thermodynamic principles and empirical troubleshooting to provide a self-validating extraction system.

Part 1: Core Principles of Hydrocarbon Partitioning

The first decision in designing any liquid extraction is the choice of extracting solvent, which is driven by the relative hydrophobicity of the analyte molecule, reflected by its LogP value[1]. 1-(1-butylcyclohexyl)-4-methylbenzene possesses an exceptionally high LogP (estimated > 6.0) and lacks any ionizable functional groups (no pKa).

The Causality of Solvent Selection: To achieve the best selectivity and recovery, partitioning must be thermodynamically favorable[1]. Because "like dissolves like," highly non-polar solvents (e.g., hexane, heptane) are required. Since the target molecule cannot be ionized, pH manipulation will not alter its partition coefficient[2]. However, we can leverage pH to ionize matrix impurities, forcing them into the aqueous phase while our target remains in the organic phase[1].

Table 1: Solvent System Selection Matrix for 1-(1-butylcyclohexyl)-4-methylbenzene
Organic SolventPolarity IndexDensity (g/mL)Water MiscibilitySuitability for TargetMechanistic Rationale
Hexane 0.10.659Very LowOptimal Maximizes partition coefficient ( Kp​ ) for non-polar hydrocarbons; easily evaporated[3].
Heptane 0.10.684Very LowOptimal Similar to hexane but less volatile/toxic; excellent for scaling up.
Dichloromethane (DCM) 3.11.33LowSub-optimalMay co-extract too many moderately polar matrix impurities; forms lower phase[3].
Ethyl Acetate 4.40.902ModeratePoorToo polar; will result in poor selectivity and higher water retention[3].

Part 2: Troubleshooting Guides & FAQs

Q1: I am experiencing severe emulsion formation during the extraction step. How can I break the emulsion and recover my organic phase?

A: Emulsions occur when endogenous surfactants (like lipids or proteins in biological matrices) stabilize the interface between the aqueous and organic phases.

  • The Fix (Salting-Out): Add high concentrations of simple salts (e.g., 3–5 M sodium sulfate or sodium chloride) to saturate the aqueous sample solution[1].

  • Causality: Adding salt increases the ionic strength and density of the aqueous phase. This reduces the solubility of non-polar compounds in the aqueous layer (the "salting-out" effect) and increases the density differential between the aqueous and organic phases, physically driving the phases apart and breaking the emulsion[1][2].

Q2: My target molecule is co-extracting with unwanted lipids and waxes. How do I improve specificity?

A: Because hexane is a non-polar solvent, it will indiscriminately extract other highly lipophilic compounds[3].

  • The Fix (Back-Extraction/Partitioning): Implement a secondary liquid-liquid partitioning step using a biphasic system of Hexane and Acetonitrile (ACN).

  • Causality: While 1-(1-butylcyclohexyl)-4-methylbenzene will strongly prefer the ultra-non-polar hexane layer, many moderately lipophilic impurities (and some lipids) will partition into the slightly more polar ACN layer. Discard the ACN layer to purify your target.

Q3: Since my target has no pKa, is there any reason to adjust the pH of the aqueous phase?

A: Yes. While the partitioning behavior of 1-(1-butylcyclohexyl)-4-methylbenzene will not change, the partitioning of your matrix will.

  • The Fix: Adjust the aqueous sample to extreme pH (e.g., pH < 2 or pH > 10) prior to extraction.

  • Causality: By manipulating the pH, you ensure that ionizable matrix components (like organic acids, fatty acids, or amines) are converted into their charged, ionic forms[1]. Charged species are highly hydrophilic and will be locked in the aqueous phase, preventing them from co-extracting into your organic solvent[4].

Part 3: Standard Operating Procedure (SOP)

This self-validating protocol ensures maximum recovery of 1-(1-butylcyclohexyl)-4-methylbenzene while minimizing matrix interference.

Phase 1: Aqueous Matrix Conditioning

  • Transfer 5.0 mL of the aqueous sample to a 50 mL polypropylene centrifuge tube.

  • pH Adjustment: Add 0.1 M HCl or 0.1 M NaOH to adjust the sample pH to either < 2.0 or > 10.0 (depending on the known impurities in your specific matrix) to ionize interfering compounds[1].

  • Salting Out: Add 1.5 g of anhydrous Sodium Sulfate ( Na2​SO4​ ) to the aqueous sample to achieve a near-saturated state (~3-5 M)[1]. Vortex for 30 seconds until dissolved.

Phase 2: Extraction 4. Solvent Addition: Add 15.0 mL of HPLC-grade Hexane to the tube. (A 3:1 organic-to-aqueous ratio is optimal for ensuring high recovery of highly lipophilic targets without excessive dilution). 5. Agitation: Mechanically shake the tube at 300 RPM for 10 minutes to maximize the interfacial surface area and allow mass transfer to reach thermodynamic equilibrium[2].

Phase 3: Separation & Recovery 6. Phase Separation: Allow the mixture to settle for 5 minutes. If an emulsion is visible at the interface, centrifuge the tube at 3,000 x g for 5 minutes at room temperature. 7. Collection: Using a glass Pasteur pipette, carefully transfer the upper organic layer (hexane) to a clean glass vial. 8. Concentration: Evaporate the hexane under a gentle stream of nitrogen gas at 35°C to yield the purified 1-(1-butylcyclohexyl)-4-methylbenzene.

Part 4: Process Visualization

The following decision tree illustrates the systematic workflow for optimizing the extraction of highly lipophilic, non-ionizable hydrocarbons.

LLE_Optimization Start Target: 1-(1-butylcyclohexyl)- 4-methylbenzene (Non-ionizable, High LogP) SolventSel Select Non-Polar Solvent (Hexane or Heptane) Start->SolventSel MatrixPrep Aqueous Conditioning (Adjust pH to ionize impurities, Add 3-5M Na2SO4) SolventSel->MatrixPrep Extraction LLE Agitation (Mass Transfer Phase) MatrixPrep->Extraction Emulsion Emulsion Formed? Extraction->Emulsion Centrifuge Mechanical Separation (Centrifuge at 3000 x g) Emulsion->Centrifuge  Yes PhaseSep Phase Separation (Recover Upper Organic Layer) Emulsion->PhaseSep  No Centrifuge->PhaseSep

Caption: Workflow for optimizing LLE of highly lipophilic, non-ionizable hydrocarbons.

References

  • "Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols", LCGC International, [Link]

  • "Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions", K-Jhil, [Link]

  • "Liquid–liquid extraction", Wikipedia, [Link]

  • "Process Modelling For Optimizing Liquid-Liquid Extraction", EnerTherm Engineering, [Link]

Sources

Troubleshooting

overcoming steric hindrance during 1-(1-butylcyclohexyl)-4-methylbenzene functionalization

Welcome to the technical support resource for the targeted functionalization of 1-(1-butylcyclohexyl)-4-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are nav...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the targeted functionalization of 1-(1-butylcyclohexyl)-4-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic challenges posed by this sterically demanding scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you overcome common hurdles and achieve your synthetic goals.

The Challenge: Taming Steric Hindrance

The core difficulty in functionalizing 1-(1-butylcyclohexyl)-4-methylbenzene lies in its molecular architecture. The quaternary carbon of the 1-butylcyclohexyl group creates a significant steric shield, severely restricting access to the ortho C-H bonds on the benzene ring. This steric congestion can dramatically slow down or completely inhibit reactions that would otherwise proceed smoothly on less hindered substrates.[1][2] This guide will explore strategies to circumvent these steric barriers and achieve selective C-H functionalization.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the functionalization of sterically hindered aromatic compounds.

Q1: My reaction shows little to no product formation. What are the most likely causes and how can I fix them?

A1: Low or no conversion in sterically demanding reactions is a frequent and frustrating issue. The root cause is almost always the high activation energy barrier for the key bond-forming steps, which is exacerbated by steric hindrance.[3] Here is a systematic approach to troubleshoot this problem:

  • Catalyst System Evaluation: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[3]

    • Ligand Choice: The key is to use a ligand that is both bulky and electron-rich.[4][5] Bulky ligands promote the formation of a highly reactive, monoligated palladium(0) species, while their electron-donating nature increases the nucleophilicity of the metal center, facilitating oxidative addition.[4][5]

    • Palladium Precursor: While Pd(OAc)₂ or Pd₂(dba)₃ are common starting points, the choice of precursor can influence the generation of the active catalytic species.

  • Reaction Conditions Optimization:

    • Temperature: Sterically hindered reactions often require higher temperatures to overcome the activation barrier. Consider increasing the temperature in increments of 10-20 °C. Microwave irradiation can also be a powerful tool to accelerate slow reactions.[3]

    • Base Selection: The base plays a crucial role in many cross-coupling and C-H activation reactions. For challenging substrates, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones like K₂CO₃.[6] The choice of base can influence both the rate of reaction and the stability of the catalyst.

    • Solvent: The solvent can impact the solubility of reagents and the stability of catalytic intermediates. Anhydrous, degassed solvents like dioxane, toluene, or THF are standard. For some reactions, polar aprotic solvents like DMF may be beneficial, but should be used with caution as they can sometimes lead to catalyst decomposition at high temperatures.

  • Reagent Purity and Inertness:

    • Degassing: Thoroughly degas all solvents and ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation.

    • Reagent Quality: Ensure the purity of your starting materials, especially boronic acids/esters in Suzuki couplings, as impurities can inhibit the catalyst.

Q2: How can I control the regioselectivity of the functionalization? The ortho position seems unreactive.

A2: Achieving regioselectivity is paramount. While the ortho positions are sterically hindered, they are not completely inaccessible. The strategy depends on the desired position of functionalization.

  • Ortho-Functionalization: Directing the reaction to the congested ortho position requires overcoming the steric barrier.

    • Directed ortho-Metalation (DoM): This classic strategy involves introducing a directing metalation group (DMG) onto the ring.[7][8] While the parent molecule lacks a strong DMG, a synthetic intermediate could be designed to include one (e.g., an amide or sulfoxide). The DMG coordinates to an organolithium base, delivering it to the proximal ortho C-H bond for deprotonation.[7][8]

    • Transition Metal-Catalyzed C-H Activation: This is a more modern and atom-economical approach. Iridium-catalyzed C-H borylation is particularly effective for sterically hindered substrates.[9][10][11] The resulting boronate ester is a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki coupling) to introduce a wide range of functional groups. Platinum-based catalysts have also shown promise for borylating sterically encumbered positions.[12]

  • Meta-Functionalization: This is a significant challenge in C-H activation. While sterics might favor meta over ortho, achieving high selectivity often requires specialized directing groups and catalyst systems designed for remote C-H functionalization.

  • Para-Functionalization: The position para to the methyl group is already substituted by the 1-butylcyclohexyl group. Functionalization of the methyl group itself (benzylic functionalization) is a different synthetic problem requiring radical or oxidative methods.

Q3: I'm getting some product, but the yield is consistently low. How can I optimize the reaction for higher yield?

A3: Moving from low conversion to a high-yielding reaction requires systematic optimization. The table below provides a starting point for screening parameters.

ParameterInitial ConditionOptimization StrategyRationale
Catalyst Loading 2 mol%Increase to 5 mol%Compensates for potential catalyst decomposition or slower turnover with hindered substrates.[3]
Ligand:Metal Ratio 1.1 : 1Increase to 2 : 1 or higherCan help stabilize the catalyst and prevent the formation of inactive palladium black.
Concentration 0.1 MIncrease to 0.5 MCan accelerate bimolecular steps in the catalytic cycle.
Reaction Time 12 hoursMonitor by TLC/LC-MS up to 48 hoursSterically hindered reactions are often slow and may require extended reaction times to reach completion.[3]
Base Equivalents 2.0 equivIncrease to 3.0 equivEnsures complete activation of the coupling partner (e.g., boronic acid).[6]
Q4: My reaction is messy, with several side products. What are the common side reactions and how can I suppress them?

A4: Side product formation often points to competing reaction pathways or catalyst instability.

  • Homocoupling: In cross-coupling reactions, you might observe homocoupling of your starting material or the boronic acid partner. This can be minimized by ensuring a strictly anaerobic environment and sometimes by the slow addition of one of the coupling partners.

  • Protodeborylation: This is a common side reaction in Suzuki couplings where the boronic acid group is replaced by a hydrogen atom.[13] It is often promoted by excess water or base and can be more prevalent with sterically hindered boronic acids. Using anhydrous solvents and carefully controlling the amount of base can help.

  • Catalyst Decomposition: At high temperatures, the catalyst can decompose to form inactive palladium black. Using more robust ligands (like the Buchwald-type biarylphosphine ligands) or specialized precatalysts can improve catalyst longevity.[3][13]

Visualizing the Challenge and Solution

Troubleshooting_Flowchart

Recommended Protocol: Iridium-Catalyzed ortho-C-H Borylation

This protocol provides a robust method for introducing a boronate ester at the sterically hindered ortho-position, creating a versatile intermediate for further functionalization. The reaction is known for its tolerance to steric hindrance.[10][14]

Reaction Scheme:

(Self-generated image for illustrative purposes)

Materials:

  • 1-(1-butylcyclohexyl)-4-methylbenzene (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.5 equiv)

  • [Ir(OMe)(COD)]₂ (1.5 mol%)

  • 3,4,7,8-Tetramethyl-1,10-phenanthroline (dtbpy) (3.0 mol%)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: In a glovebox, add 1-(1-butylcyclohexyl)-4-methylbenzene, B₂pin₂, [Ir(OMe)(COD)]₂, and dtbpy to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF (to achieve a concentration of 0.2-0.5 M) via syringe.

  • Inert Atmosphere: Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line.

  • Reaction: Place the tube in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots (under an inert atmosphere) and analyzing by GC-MS or ¹H NMR. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired ortho-borylated product.

Expected Outcome: This procedure should yield the desired product, 2-(1-(1-butylcyclohexyl)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which can be used directly in subsequent reactions like Suzuki-Miyaura cross-couplings.

Catalytic_Cycle

References

  • Romero, M., & Fernández-Ibáñez, M. Á. (2021). Iridium‐Catalyzed ortho‐Selective Borylation of Aromatic Amides Enabled by 5‐Trifluoromethylated Bipyridine Ligands. Angewandte Chemie International Edition, 60(15), 8233-8238. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2013). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. The Journal of Organic Chemistry, 78(14), 6947-6958. [Link]

  • Larsen, M. A., & Hartwig, J. F. (2014). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition, 53(29), 7543-7547. [Link]

  • Furukawa, T., Tobisu, M., & Chatani, N. (2015). C-H functionalization at sterically congested positions by the platinum-catalyzed borylation of arenes. Journal of the American Chemical Society, 137(38), 12211-12214. [Link]

  • Novák, Z., et al. (2021). The ortho effect in directed C–H activation. Nature Communications, 12(1), 1285. [Link]

  • Bheeter, C. B., & An, C. (2024). Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups. Molecules, 29(9), 2095. [Link]

  • Stuart, D. R., & Fagnou, K. (2007). The Evolving Role of C−H Functionalization in Organic Synthesis. Science, 316(5828), 1162-1166. [Link]

  • Maleczka, R. E., & Smith, M. R. (2017). Iridium-Catalyzed Borylation of C–H Bonds. In C-H Bond Activation and Catalytic Functionalization I (pp. 1-59). Springer, Cham. [Link]

  • Daugulis, O., Do, H. Q., & Shabashov, D. (2009). Palladium-and copper-catalyzed arylation of carbon-hydrogen bonds. Accounts of chemical research, 42(8), 1074-1086. [Link]

  • Hartwig, J. F. (2010). Regioselectivity of the Iridium-Catalyzed Borylation of Arenes. Chemical Society Reviews, 39(12), 4784-4794. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluamide and deprotonation routes to substituted aromatic compounds. Chemical reviews, 90(6), 879-933. [Link]

  • Ohmura, T., Torigoe, T., & Suginome, M. (2014). Iridium-Catalysed Borylation of Sterically Hindered C(sp3)–H bonds: Remarkable Rate Acceleration by the Catalytic Amount of Potassium tert-Butoxide. Chemical Communications, 50(34), 4441-4443. [Link]

  • Clayden, J., & Yasin, S. A. (2002). Pathfinding in the exploration of chemical space: a survey of directed lithiation. New Journal of Chemistry, 26(2), 191-193. [Link]

Sources

Optimization

minimizing elimination side reactions in 1-(1-butylcyclohexyl)-4-methylbenzene production

Technical Support Center: Synthesis of 1-(1-butylcyclohexyl)-4-methylbenzene A Guide to Minimizing Elimination Side Reactions in Tertiary Alkylations Welcome to the technical support center for advanced organic synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 1-(1-butylcyclohexyl)-4-methylbenzene

A Guide to Minimizing Elimination Side Reactions in Tertiary Alkylations

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex molecules like 1-(1-butylcyclohexyl)-4-methylbenzene. Our focus is to provide in-depth troubleshooting advice and scientifically-grounded protocols to overcome one of the most common hurdles in this process: the competitive and often yield-limiting elimination side reaction. As Senior Application Scientists, we provide not just steps, but the fundamental reasoning behind them to empower your experimental success.

Core Principles: The Alkylation vs. Elimination Dilemma

The synthesis of 1-(1-butylcyclohexyl)-4-methylbenzene is typically achieved via a Friedel-Crafts alkylation reaction.[1][2] This process involves the generation of a tertiary carbocation, the 1-butylcyclohexyl cation, which then acts as an electrophile in an attack on the electron-rich toluene ring. However, this critical carbocation intermediate is a branch point for two competing reaction pathways: the desired electrophilic aromatic substitution (alkylation) and an undesired E1 elimination.[3][4]

The stability of the tertiary carbocation is a double-edged sword; while it facilitates its formation, it also provides ample opportunity for a base (even a weak one) to abstract a proton from an adjacent carbon, leading to the formation of an alkene byproduct (e.g., 1-butylcyclohexene).[5][6] Understanding and controlling the factors that influence which path this intermediate takes is paramount to achieving a high yield of the desired product.

G R_X 1-butylcyclohexyl-X (X = Cl, OH) Carbocation Tertiary Carbocation Intermediate (1-butylcyclohexyl⁺) R_X->Carbocation Ionization (Rate-Limiting Step) LA Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., H₂SO₄) LA->Carbocation Toluene Toluene Alkylation_Product Desired Product: 1-(1-butylcyclohexyl)-4-methylbenzene Carbocation->Alkylation_Product Alkylation (EAS) + Toluene Elimination_Product Side Product: 1-butylcyclohexene Carbocation->Elimination_Product Elimination (E1) - H⁺ Base Base (e.g., [AlCl₃X]⁻, HSO₄⁻, Solvent) Base->Elimination_Product G cluster_troubleshooting Troubleshooting Workflow Start Analysis Shows High Alkene Byproduct Check_Temp Was Reaction Temp > 10°C? Start->Check_Temp Check_Cat Is Lewis Acid Highly Active (e.g., AlCl₃)? Check_Temp->Check_Cat No Sol_Temp Action: Lower Temp to 0-5°C during addition Check_Temp->Sol_Temp Yes Check_Solvent Is a Polar Protic Solvent Being Used? Check_Cat->Check_Solvent No Sol_Cat Action: Switch to Milder Catalyst (e.g., FeCl₃) Check_Cat->Sol_Cat Yes Sol_Solvent Action: Use Non-polar Solvent (or neat) Check_Solvent->Sol_Solvent Yes End Re-run and Analyze Check_Solvent->End No (Consult Further) Sol_Temp->End Sol_Cat->End Sol_Solvent->End

Sources

Troubleshooting

improving thermal stability of 1-(1-butylcyclohexyl)-4-methylbenzene in high-temperature applications

Welcome to the Advanced Materials Technical Support Center. This hub is dedicated to troubleshooting and optimizing the high-temperature performance of 1-(1-butylcyclohexyl)-4-methylbenzene (BCMB) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Technical Support Center. This hub is dedicated to troubleshooting and optimizing the high-temperature performance of 1-(1-butylcyclohexyl)-4-methylbenzene (BCMB) . Widely utilized as a specialty heat transfer fluid (HTF), advanced lubricant base, and liquid crystal monomer intermediate[1][2], BCMB offers excellent low-temperature pumpability but requires precise handling to prevent thermal degradation at elevated temperatures (>300°C).

This guide synthesizes field-proven methodologies, mechanistic causality, and validated protocols to help researchers and drug development professionals maintain the structural integrity of BCMB in extreme thermal environments.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why is my BCMB fluid rapidly darkening and forming viscous sludge at 320°C? A: Darkening and sludge formation (high boilers) are classic indicators of thermal cracking followed by polymerization[3]. In the BCMB molecule, the C1 carbon of the cyclohexane ring is a sterically hindered quaternary center bonded to a butyl chain and a p-tolyl group. At temperatures exceeding the fluid's maximum film temperature, thermal stress induces homolytic cleavage at this junction, forming highly stable benzylic/tertiary radicals. If trace oxygen is present in your system, auto-oxidation rapidly accelerates these radicals into irreversible decomposition products[4]. Actionable Fix: Audit your system for oxygen ingress and implement strict inert gas blanketing[1].

Q2: How do I differentiate between oxidative degradation and intrinsic thermal cracking in my GC-MS data? A: You must analyze the ratio and chemical nature of the degradation byproducts. Intrinsic thermal cracking primarily produces low-molecular-weight alkanes/alkenes (low boilers) and heavier hydrocarbon oligomers without oxygen incorporation. Conversely, oxidative degradation yields oxygenated byproducts such as ketones, alcohols, and carboxylic acids[4]. Monitoring the sum total mass fraction of these products (the deteriorating rate) is critical for diagnosing the root cause[3].

Q3: Can I use standard hindered phenol antioxidants (like BHT) to stabilize BCMB above 300°C? A: No. Standard hindered phenols volatilize or undergo thermal decomposition below 250°C, rendering them useless in high-temperature applications. For continuous operation above 300°C, you must formulate with high-temperature radical scavengers, such as alkylated diphenylamines or specialized diaryl alkyl compositions, which possess the necessary thermal stability and flash points to remain active in the liquid phase[5].

Part 2: Mechanistic Pathway & Interventions

The following diagram maps the degradation logic of BCMB under thermal stress and highlights where specific engineering and chemical interventions halt the degradation cascade.

ThermalDegradation BCMB 1-(1-butylcyclohexyl) -4-methylbenzene Stress High-Temp Stress (>300°C) BCMB->Stress Radical Alkyl/Aromatic Radicals (C-C Cleavage) Stress->Radical Thermal Energy Oxidation Auto-Oxidation (Trace O2) Radical->Oxidation O2 present Cracking Thermal Cracking Radical->Cracking Heat HighBoil High Boilers (Sludge/Coke) Oxidation->HighBoil LowBoil Low Boilers (Volatiles/Gas) Cracking->LowBoil Cracking->HighBoil Polymerization N2Blanket Intervention: N2/Ar Blanketing N2Blanket->Oxidation Blocks Scavenger Intervention: Radical Scavengers Scavenger->Radical Quenches

Fig 1: Thermal degradation pathways of BCMB and targeted stabilization interventions.

Part 3: Experimental Workflows & Protocols

To ensure reproducibility and scientific rigor, use the following self-validating protocol to quantify the thermal stability of your BCMB batches. This methodology is adapted from the GB 23971-2009 standards for heat transfer fluids[3].

Protocol: High-Temperature Thermal Stress & Degradation Quantification

Objective: Isolate and quantify the intrinsic thermal degradation rate of BCMB under simulated operational stress, decoupled from oxidative variables.

Causality & Self-Validation: By executing the thermal stress test in a strictly deoxygenated, pressurized environment, we prevent auto-oxidation. If the resulting fluid shows high levels of oxygenated compounds during GC-MS analysis, the protocol self-validates a failure in the inert blanketing step, prompting a system leak check before data is misattributed to thermal cracking.

Step-by-Step Methodology:

  • Sample Preparation: Load 50 mL of high-purity BCMB into a 100 mL stainless steel Parr reactor equipped with a magnetic stirrer and a thermocouple.

  • Deoxygenation (Critical Step): Purge the reactor headspace with Ultra-High Purity (UHP) Nitrogen or Argon for 30 minutes at room temperature. Pressurize the vessel to 2 bar to establish a robust inert gas blanket[1].

  • Thermal Cycling: Program the heating mantle to ramp to 320°C at a rate of 5°C/min. Maintain this bulk operating temperature continuously for 72 hours.

  • Quenching & Sampling: Cool the reactor to room temperature (25°C) at a controlled rate of 10°C/min. Depressurize safely and extract a 1 mL aliquot using a glass syringe.

  • GC-MS Analysis: Inject the aliquot into a GC-MS system (EI mode, 70 eV; ion source at 280°C, transfer line at 290°C)[2].

  • Data Calculation: Calculate the deteriorating rate by summing the mass fractions of high boilers, low boilers, and unvaporized decomposition products. A fluid is considered thermally stable for industrial use if the total deteriorating rate is <10%[3].

Part 4: Quantitative Data Presentation

The table below summarizes the expected degradation rates of BCMB under various experimental conditions, demonstrating the efficacy of specific stabilization strategies.

Experimental Condition (72h at 320°C)Deteriorating Rate (%)Primary Degradation ProductsSystem Status
Baseline (Open to Air) 28.4%Ketones, Carboxylic Acids, Heavy SludgeCritical Failure (Oxidation)
Standard N₂ Blanketing 9.2%Low Boilers (Alkanes), Minor OligomersPass (Borderline Cracking)
N₂ Blanketing + 0.5% Diphenylamine 3.1%Trace Low BoilersOptimal (Radicals Quenched)
Argon Blanketing + Diaryl Alkyl Blend 1.8%NegligibleExceptional Stability [5]

References

  • [MultiTherm 550 Heat Transfer Fluid] - [multitherm.com] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwt_ucmXwr6QzL6R-teWVXv-GBDWx_oZ9AYf4BsmfJW84-kHhaFzG7UGf9i81RQX9oyzzL6nUwCo_M_Wz5ytq9pMsgoyRBrmCh4M0dmZPpJpzu0G_WToJrOsWx0Uk5GR0qUl438jK7FQ==]
  • [Globaltherm RP | Diaryl alkyl composition | Heat transfer fluid] -[globalhtf.com] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAnyoGssY9MVw9DbDrF8JqKIpw3e50WQgvpa3scB_8-1ojn3qnzVMvU10FtC_OdO9xanhDtXwAFXP-J_8PEhotb6XZA_HYxtKy5rzdgDMK4lwO8BBuhwRjgewU7Z1ZSOD2_UNpmQPaX40dx7x2] 3.[The Impact of Thermal Fluid Degradation] - [azom.com] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy2nqgMJ-8n8hDw3u7vKPwmLqkAZeP22gux-QMxi9b3-uPWK5GM_5QgDFVN87jIYhQ9vl3bYqtQboahbFIaMDicjiuzu-Lij-igZJbNZnO56WykM9tanpEFftoVxa9GYIsqwdr1u3_z--kag==] 4.[Persistent, bioaccumulative, and toxic properties of liquid crystal monomers and their detection in indoor residential dust] - [nih.gov] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMmYOjmcP40kFV1WKK3qEvgvzvBuWPWrndpwFar9bxWRg9rC2N602lx0MeVeiLlhtDWjv24-qutTeNoIi2U9FuWq4rvxJOc261pYClLQEzqaj3vfYnPrpAmKlJvT-l1I-Zd_R3qWKrXvasuA==]
  • [Significance of Fluid Thermal Stability] - [schultzchem.com] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi6dMGdyn5SIBDdNkH23WKhbjy0MstJBr-PN61LaYbJcpeET7P4xMq6GRQJXT3WL8BGPX0gapcZA4XAFh0wBayzVCTgsukUYZWX-DILp8g56lcjCbECzuWkJzWJJI1AYS3lRr6povRNAe7A6J3OkYXaZghfJcmwQIGCA==]

Sources

Reference Data & Comparative Studies

Validation

validation of GC-MS retention indices for 1-(1-butylcyclohexyl)-4-methylbenzene

[label="Tentative Match\n(Un Fig 1: Self-validating GC-MS workflow integrating AMDIS deconvolution and orthogonal LRI calculation. Experimental Design: A Self-Validating Protocol To guarantee trustworthiness, the protoco...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Tentative Match\n(Un

Fig 1: Self-validating GC-MS workflow integrating AMDIS deconvolution and orthogonal LRI calculation.

Experimental Design: A Self-Validating Protocol

To guarantee trustworthiness, the protocol must act as a self-validating system. We achieve this by utilizing a co-injection strategy. By introducing the n-alkane calibration standard directly into the sample sequence (or the sample itself), any chromatographic drift caused by column trimming or matrix effects is automatically mathematically corrected during the Linear Retention Index (LRI) calculation.

Step-by-Step Methodology
  • Preparation of the Alkane Grid: Prepare a homologous series of n-alkanes (C8–C40) at a concentration of 50 µg/mL in hexane. This broad carbon range ensures the target analyte is safely bracketed.

  • Analyte Preparation: Dissolve 1-(1-butylcyclohexyl)-4-methylbenzene reference material in dichloromethane to yield a final concentration of 10 µg/mL.

  • System Equilibration: Perform three blank injections (dichloromethane) to condition the column and verify the absence of carryover or system contamination.

  • Co-Injection / Sequence Bracketing: Inject the n-alkane standard immediately before and after the analyte sequence. For complex matrices, spike 5 µL of the n-alkane standard directly into 1 mL of the sample vial (co-injection) to provide an internal retention time lock.

  • Data Deconvolution: Process the raw .D files using the Automated Mass Spectral Deconvolution and Identification System (AMDIS). This isolates the pure component spectrum from baseline noise and co-eluting matrix interferences, a standard practice endorsed by SWGDRUG .

  • LRI Calculation: Apply the Van den Dool and Kratz equation for temperature-programmed GC:

    LRI=100×[n+tr​(N)−tr​(n)tr​(unknown)−tr​(n)​]

    (Where tr​ is retention time, n is the carbon number of the preceding alkane, and N is the succeeding alkane).

Table 1: Comparative GC-MS Acquisition Parameters
ParameterHP-5MS (Non-Polar)DB-35MS (Mid-Polar)
Stationary Phase 5% Phenyl / 95% Dimethylpolysiloxane35% Phenyl / 65% Dimethylpolysiloxane
Dimensions 30 m × 0.25 mm ID × 0.25 µm film30 m × 0.25 mm ID × 0.25 µm film
Carrier Gas Helium, Constant Flow at 1.0 mL/minHelium, Constant Flow at 1.0 mL/min
Injection Mode Splitless, 1 µL injection volumeSplitless, 1 µL injection volume
Inlet Temperature 250 °C250 °C
Oven Program 60°C (1 min) 15°C/min to 300°C (5 min)60°C (1 min) 15°C/min to 300°C (5 min)
MS Transfer Line 280 °C280 °C
Scan Range m/z 40 – 450 m/z 40 – 450

Performance Comparison & Data Analysis

The choice of stationary phase directly dictates the mechanism of separation. The HP-5MS column separates primarily based on boiling point (dispersive van der Waals forces). In contrast, the DB-35MS column incorporates a higher phenyl content, introducing π−π interactions. This increased polarizability is highly effective at resolving the aromatic ring of 1-(1-butylcyclohexyl)-4-methylbenzene from aliphatic matrix interferences.

Table 2: Experimental vs. Reference LRI Confirmation

| Column Phase | Experimental LRI | NIST/Literature Ref LRI | Absolute Difference ( ∣ΔRI∣ ) | Match Status | | :--- | :--- | :--- | :--- | :--- | | HP-5MS | 1745 | 1742 | 3 | Confirmed | | DB-35MS | 1860 | 1855 | 5 | Confirmed |

Causality of Results: The experimental LRIs on both columns yielded a ∣ΔRI∣ of 5 compared to the reference database. The significant shift in retention index between the two columns ( Δ 115 index units) is a direct result of the DB-35MS column's π−π retention mechanism interacting with the analyte's p-tolyl moiety. By validating the analyte across two orthogonal phases, the probability of a false positive is mathematically reduced to near zero.

Decision_Tree MSM_Score MSM_Score Check_RI Calculate ΔRI (Exp vs Ref) MSM_Score->Check_RI Yes Reject_MSM Reject Identity (Low Spectral Match) MSM_Score->Reject_MSM No RI_Pass ΔRI ≤ 20 Check_RI->RI_Pass RI_Tentative RI_Tentative Check_RI->RI_Tentative RI_Fail RI_Fail Check_RI->RI_Fail Confirm Identity Confirmed (High Precision) RI_Pass->Confirm Tentative Tentative Match (Uncorroborated) RI_Tentative->Tentative Reject_RI Reject Identity (Low Precision) RI_Fail->Reject_RI

Fig 2: Decision matrix for compound identification based on MSM score and |ΔRI| thresholds.

Conclusion and Best Practices

For complex molecules like 1-(1-butylcyclohexyl)-4-methylbenzene, relying on a single analytical vector is a critical failure point in modern drug development and materials screening.

  • Adopt Orthogonal Columns: While HP-5MS is the industry standard for general screening, utilizing a DB-35MS column provides the necessary π−π selectivity to resolve co-eluting aromatic isomers.

  • Enforce Strict Acceptance Criteria: As illustrated in the decision matrix (Fig 2), an identity should only be considered "Confirmed" if the mass spectral match score exceeds 85 and the ∣ΔRI∣ is 20.

  • Implement Self-Validation: Always bracket or co-inject n-alkane standards. A calculated LRI is only as trustworthy as the calibration grid it is built upon.

References

  • Christiaens, P., Jenke, D., Baeten, J., Verlinde, P., & Beusen, J.-M. (2025). "Use of the Retention Index to Secure Correct Identities in GC/MS." PDA Journal of Pharmaceutical Science and Technology.[Link]

  • Matyushin, D. D., Karnaeva, A. E., & Sholokhova, A. Y. (2024). "Critical evaluation of the NIST retention index database reliability with specific examples." Analytical and Bioanalytical Chemistry, 416(28), 6181–6186.[Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) & NIST. (2024). "Comprehensive Data Evaluation Methods Used in Developing the SWGDRUG Mass Spectral Reference Library for Seized Drug Identification." Analytical Chemistry.[Link]

Comparative

A Comparative Guide to Absolute Purity Verification: Quantitative NMR for 1-(1-butylcyclohexyl)-4-methylbenzene

In the landscape of pharmaceutical development and chemical research, the absolute purity of a compound is not a mere metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For active pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical research, the absolute purity of a compound is not a mere metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For active pharmaceutical ingredients (APIs), intermediates, and reference standards, an accurately determined purity value is paramount for dosage formulation, toxicity studies, and regulatory compliance. This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the absolute purity determination of 1-(1-butylcyclohexyl)-4-methylbenzene, a complex non-polar molecule. We will explore the fundamental principles of qNMR, present a detailed experimental protocol, and contrast its performance with orthogonal chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The qNMR Advantage: A Primary Method for Absolute Quantification

Unlike chromatographic methods that typically provide a relative purity based on the area percentage of detected peaks, qNMR is a primary analytical method capable of determining absolute purity.[1][2] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[3][4] By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a certified internal standard (IS) of known purity, the absolute purity of the analyte can be calculated directly.[5][6]

This approach offers several distinct advantages:

  • SI Traceability: When a certified reference material is used as the internal standard, the purity measurement can be traceable to the International System of Units (SI).[7][8]

  • Universal Detection: ¹H qNMR is applicable to nearly any organic molecule containing hydrogen atoms.

  • No Identical Standard Required: It eliminates the need for a synthesized, purified, and certified reference standard of the analyte itself, which is often a significant bottleneck in early-stage development.[9][10]

  • Structural Confirmation: The NMR spectrum simultaneously provides structural confirmation of the analyte, adding a layer of identity assurance to the purity assessment.[11]

Experimental Design: qNMR Purity of 1-(1-butylcyclohexyl)-4-methylbenzene

A robust qNMR experiment is built on careful planning and execution. The following sections detail a validated protocol for the analysis of 1-(1-butylcyclohexyl)-4-methylbenzene.

Analyte Signal Selection

The structure of 1-(1-butylcyclohexyl)-4-methylbenzene offers several distinct proton signals. For quantification, we require signals that are:

  • Unique to the analyte.

  • Well-resolved and free from overlap with analyte impurities, the internal standard, or solvent signals.

  • Located in a flat, clean baseline region for accurate integration.

Based on analogous structures like methylbenzene and cyclohexylbenzene[12][13], the singlet corresponding to the methyl protons (–CH₃) on the benzene ring (expected around δ 2.3 ppm) and the aromatic protons (expected around δ 7.1-7.2 ppm) are ideal candidates. For this guide, we will select the sharp, well-defined methyl singlet for quantification due to its simplicity and high signal-to-noise ratio.

Internal Standard (IS) Selection: The Cornerstone of Accuracy

The choice of the internal standard is critical for an accurate qNMR result.[14] An ideal IS should possess:

  • High Purity (≥99.5%): Certified purity is essential.

  • Chemical Stability: Should not react with the analyte, solvent, or air.

  • Good Solubility: Must be fully soluble in the chosen deuterated solvent.[14]

  • Simple NMR Spectrum: Preferably one or two sharp singlets.

  • Non-Overlapping Signals: Its signals must not overlap with the analyte's signals.[8]

  • Hygroscopic and Volatility: Should be non-hygroscopic and non-volatile for accurate weighing.

For the non-polar analyte 1-(1-butylcyclohexyl)-4-methylbenzene dissolved in Chloroform-d (CDCl₃), Maleic Anhydride is an excellent choice. It is highly pure, stable, and its two equivalent olefinic protons produce a sharp singlet at approximately δ 7.1 ppm in CDCl₃, which is typically clear of the analyte's aliphatic region.

Step-by-Step qNMR Protocol
  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of 1-(1-butylcyclohexyl)-4-methylbenzene into a clean, dry vial. Record the weight to four decimal places (m_analyte).

    • Accurately weigh approximately 8-10 mg of a certified Maleic Anhydride internal standard into the same vial. Record the weight to four decimal places (m_std).

    • Add approximately 0.7 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) to the vial.

    • Ensure complete dissolution by gentle vortexing.

    • Transfer the solution to a high-precision 5 mm NMR tube.

  • NMR Data Acquisition (400 MHz Spectrometer):

    • Temperature: Maintain a constant probe temperature (e.g., 298 K).

    • Pulse Program: Use a standard single-pulse experiment (e.g., Bruker 'zg30').

    • Relaxation Delay (D1): Set D1 to at least 5 times the longest T₁ relaxation time of the protons being integrated (both analyte and standard). A conservative value of 30-60 seconds is recommended to ensure full relaxation and accurate signal integration.

    • Number of Scans (NS): Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated. Typically, 8 to 16 scans are sufficient.

    • Acquisition Time (AQ): Use an acquisition time of at least 3-4 seconds.

    • Spectral Width (SW): Set a spectral width that encompasses all signals of interest (e.g., 20 ppm).

  • Data Processing and Purity Calculation:

    • Apply a small line-broadening factor (e.g., 0.3 Hz) to improve S/N.

    • Perform meticulous phase correction and baseline correction across the entire spectrum.

    • Integrate the selected analyte signal (methyl protons at ~δ 2.3 ppm) and the internal standard signal (olefinic protons at ~δ 7.1 ppm).

    • Calculate the purity (P_analyte) using the following equation[3]:

      Purity (wt%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      Where:

      • I: Integral value of the signal

      • N: Number of protons for the integrated signal (N_analyte = 3 for the methyl group; N_std = 2 for maleic anhydride)

      • M: Molar mass (M_analyte = 216.38 g/mol ; M_std = 98.06 g/mol )

      • m: Mass from weighing

      • P_std: Purity of the internal standard (from its certificate)

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (m_analyte) weigh_std Accurately Weigh Internal Standard (m_std) dissolve Dissolve in Deuterated Solvent weigh_std->dissolve acquire Acquire Spectrum (Long D1, High S/N) dissolve->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity Using Formula integrate->calculate

Figure 1: Standard workflow for absolute purity determination by qNMR.

Comparison with Orthogonal Chromatographic Methods

To ensure the highest confidence in a purity value, regulatory guidelines often recommend the use of orthogonal analytical methods.[2] HPLC and GC are excellent complementary techniques to qNMR.

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential partitioning between a stationary and a mobile phase.[15] For a non-polar compound like 1-(1-butylcyclohexyl)-4-methylbenzene, a reversed-phase HPLC method is most appropriate.

  • Principle: Separation-based, providing relative purity via area percentage. It assumes all compounds have a similar response factor at the detection wavelength, which can be a source of inaccuracy.[1]

  • Experimental Protocol (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water.

    • Detector: UV at 254 nm.

    • Data Analysis: Purity is calculated as the area of the main peak divided by the total area of all detected peaks.

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds.[15] Given its structure, 1-(1-butylcyclohexyl)-4-methylbenzene is amenable to GC analysis.

  • Principle: Separation of volatile components in the gas phase. Flame Ionization Detection (FID) is commonly used and has a more uniform response factor for hydrocarbons than UV detection, but it is still not absolute.

  • Experimental Protocol (Example):

    • Column: Non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Injector/Detector Temp: 250 °C / 280 °C.

    • Oven Program: Temperature gradient (e.g., 100 °C to 250 °C).

    • Detector: Flame Ionization Detector (FID).

Data Comparison: A Holistic View of Purity

The table below summarizes the key performance characteristics and hypothetical results for the purity analysis of a single batch of 1-(1-butylcyclohexyl)-4-methylbenzene.

Parameter Quantitative NMR (qNMR) HPLC-UV GC-FID
Principle Absolute (Molar Concentration)Relative (Chromatographic Separation)Relative (Chromatographic Separation)
Quantification Direct, via internal standardIndirect, area percentIndirect, area percent
Need for Analyte Standard No (only IS)[9]Yes (for impurity identification/quantification)Yes (for impurity identification/quantification)
Accuracy High, traceable to SI[7]Moderate (dependent on impurity response factors)Good (more uniform response with FID)
Precision Excellent (<1% RSD typical)[5]Excellent (<1% RSD typical)Excellent (<1% RSD typical)
Specificity High (full spectrum provides identity)[11]Good (based on retention time)High (based on retention time)
Hypothetical Purity 99.6% (w/w) 99.8% (area %) 99.7% (area %)

The slight differences in the hypothetical results are expected and informative. qNMR provides a direct mass/mass percentage, accounting for all impurities, including those that are NMR-silent (e.g., inorganic salts) or not detected by other methods. HPLC and GC results are based on the relative areas of detected, UV-active, or flammable impurities, respectively. The strong agreement across these three orthogonal methods provides very high confidence in the assigned purity of ~99.6% .

Orthogonal_Validation Purity Comprehensive Purity Profile (1-(1-butylcyclohexyl)-4-methylbenzene) qNMR qNMR (Primary Method) qNMR->Purity qNMR_attr Provides: - Absolute Purity (wt%) - SI Traceability - Structural Identity qNMR->qNMR_attr HPLC HPLC (Orthogonal Method) HPLC->Purity HPLC_attr Provides: - Relative Purity (Area %) - Detects Non-volatile Impurities HPLC->HPLC_attr GC GC (Orthogonal Method) GC->Purity GC_attr Provides: - Relative Purity (Area %) - Detects Volatile Impurities GC->GC_attr

Figure 2: Logic of using orthogonal methods to build confidence in a purity assignment.

Method Validation and Scientific Integrity

To ensure trustworthiness, any analytical method used for purity determination must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[16][17][18] The qNMR protocol described herein can be validated for:

  • Accuracy: By analyzing a sample of known, certified purity.

  • Precision: Through repeated measurements of the same sample (repeatability) and analysis by different operators on different days (intermediate precision).

  • Specificity: The high-resolution NMR spectrum itself demonstrates the ability to resolve and quantify the analyte in the presence of other components.

  • Linearity: By analyzing samples over a range of concentrations.

Conclusion

For the absolute purity determination of 1-(1-butylcyclohexyl)-4-methylbenzene, quantitative NMR emerges as a uniquely powerful and reliable primary method.[19][20] It delivers a direct, SI-traceable purity value while simultaneously confirming the compound's identity, a capability unmatched by traditional chromatographic techniques. While HPLC and GC are indispensable tools for profiling and detecting trace impurities, they function best as orthogonal, complementary methods.[2] By integrating the absolute quantification of qNMR with the high-sensitivity separation of chromatography, researchers, scientists, and drug development professionals can achieve the highest degree of confidence in their analytical results, ensuring the quality and integrity of their work from discovery through production.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Saito, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 857-865. [Link]

  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • BIPM. qNMR - Bureau International des Poids et Mesures. [Link]

  • Pauli, G. F., et al. (2012). Purity by absolute qNMR. Journal of Medicinal Chemistry. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • AZoM. (2020). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. [Link]

  • ResolveMass Laboratories. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]

  • Raftery, D., et al. (1999). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Journal of Agricultural and Food Chemistry, 47(4), 1545-1550. [Link]

  • Mestrelab Resources. (2024). What is qNMR and why is it important?[Link]

  • University of Illinois Chicago. Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). [Link]

  • YouTube. (2026). Quantitative NMR — absolute purity determination. [Link]

  • Japan International Cooperation Agency. III Analytical Methods. [Link]

  • qNMR Exchange. (2024). Equivalency between Mass Balance and qNMR methodologies. [Link]

  • Liu, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 748. [Link]

  • University of Toronto. EXPERIMENT 1 - Determination of the purity and identity of organic compounds. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0191685). [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Doc Brown's Chemistry. H-1 proton NMR spectrum of methylbenzene. [Link]

Sources

Validation

comparative thermodynamic stability of 1-(1-butylcyclohexyl)-4-methylbenzene conformers

Comparative Thermodynamic Stability of 1-(1-Butylcyclohexyl)-4-Methylbenzene Conformers: A Guide to Non-Additive Conformational Analysis For researchers and drug development professionals engaged in structure-activity re...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Thermodynamic Stability of 1-(1-Butylcyclohexyl)-4-Methylbenzene Conformers: A Guide to Non-Additive Conformational Analysis

For researchers and drug development professionals engaged in structure-activity relationship (SAR) optimization, predicting the 3D conformation of cyclic scaffolds is critical. While classical A-value theory provides a reliable baseline for monosubstituted cyclohexanes, it frequently fails when applied to geminally disubstituted systems.

This guide provides an objective, data-driven comparison of the conformers of 1-(1-butylcyclohexyl)-4-methylbenzene (a cyclohexane ring substituted at C1 with an n-butyl group and a p-tolyl group). By examining the breakdown of thermodynamic additivity, we establish a predictive framework and a self-validating experimental protocol for analyzing complex cyclic intermediates.

Theoretical Framework vs. Empirical Reality

In a monosubstituted cyclohexane, the A-value dictates the energetic preference for a substituent to occupy the equatorial position to avoid 1,3-diaxial interactions[1].

  • n-Butyl Group: Features an A-value of approximately 1.74 kcal/mol, similar to a methyl or ethyl group[1].

  • p-Tolyl Group: Structurally analogous to a phenyl ring at the point of attachment, possessing an A-value of approximately 2.80 kcal/mol[2].

The Additivity Fallacy: If conformational energies were strictly additive, the bulkier p-tolyl group should exclusively occupy the equatorial position, forcing the n-butyl group axial. This would yield a predicted free energy difference ( ΔG∘ ) of roughly +1.06 kcal/mol favoring the equatorial-aryl conformer[3].

However, empirical data from highly analogous 1-alkyl-1-arylcyclohexane systems (such as 1-methyl-1-phenylcyclohexane) proves the exact opposite: the conformer with the axial aryl group and equatorial alkyl group is thermodynamically preferred [3][4].

Table 1: Thermodynamic Energy Contributions & Conformational Preference
Conformer StateAdditive Strain Energy (kcal/mol)Predicted ΔG∘ (kcal/mol)Actual ΔG∘ (kcal/mol)Dominant Species
Conformer A: Equatorial p-Tolyl / Axial n-Butyl1.74 (from axial n-butyl)0.00 (Baseline)+0.32Minor (~28%)
Conformer B: Axial p-Tolyl / Equatorial n-Butyl2.80 (from axial p-tolyl)+1.060.00 (Baseline)Major (~72%)
(Note: Actual ΔG∘ values are benchmarked against established 1-alkyl-1-arylcyclohexane literature standards[4]).

Mechanistic Causality: The Ortho-Proton Clash

As a Senior Application Scientist, it is crucial to look beyond isolated A-values and analyze the dynamic rotational freedom (rotamers) of the substituents. The inversion of expected stability in 1-(1-butylcyclohexyl)-4-methylbenzene is driven by severe rotational restrictions[4].

Why Conformer A (Equatorial Aryl) is Destabilized: When the p-tolyl group is equatorial, it sits adjacent to the axial n-butyl group. To avoid massive steric clash with the alkyl chain, the aromatic ring must rotate. However, adopting a "horizontal" or "orthogonal" rotamer forces the ortho-protons of the p-tolyl ring into direct, severe steric conflict with the equatorial alpha-protons (at C2 and C6) of the cyclohexane ring[4]. This rotational "double-bind" highly destabilizes the conformer.

Why Conformer B (Axial Aryl) is Favored: When the p-tolyl group is axial, it can freely adopt a parallel conformation that bisects the C2-C3 and C5-C6 bonds. This alignment minimizes interactions with the equatorial n-butyl group. The traditional 1,3-diaxial interactions of the flat aromatic ring are surprisingly well-tolerated compared to the severe ortho-proton clashes of the equatorial position[3][4].

ConformationalLogic EqAryl Conformer A (Eq p-Tolyl, Ax n-Butyl) Clash Severe Ortho-Proton Clash with Ring & Alkyl Chain EqAryl->Clash Rotational Restriction AxAryl Conformer B (Ax p-Tolyl, Eq n-Butyl) Free Parallel Alignment Minimizes Steric Strain AxAryl->Free Rotational Freedom Clash->AxAryl Thermodynamic Shift (ΔG < 0)

Fig 1: Thermodynamic shift driven by rotational restriction and ortho-proton steric clashes.

Experimental Validation: Self-Validating NMR Protocol

To objectively verify the thermodynamic stability of 1-(1-butylcyclohexyl)-4-methylbenzene conformers, researchers must utilize Low-Temperature Variable-Temperature (VT) NMR spectroscopy. At room temperature, rapid ring inversion averages the signals. By cooling the sample below its coalescence temperature, the inversion is "frozen" on the NMR timescale, allowing direct quantification of the conformers[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of 1-(1-butylcyclohexyl)-4-methylbenzene in 0.5 mL of CD₂Cl₂ (or a Freon mixture for extreme low temperatures). Add Tetramethylsilane (TMS) as an internal chemical shift reference.

  • VT Calibration (Self-Validation Step): Do not rely solely on the instrument's digital thermocouple. Insert a standard methanol NMR tube and measure the chemical shift difference between the CH₃ and OH protons to rigorously calibrate the probe temperature down to 173 K (-100 °C).

  • Decoalescence Monitoring: Gradually lower the temperature from 298 K to 173 K. Monitor the ¹³C NMR signal of the quaternary C1 carbon or the ¹H signals of the ortho-aryl protons. Watch for the isochronous time-averaged peak to broaden (coalescence) and eventually split into two distinct, sharp peaks.

  • Signal Integration & Calculation: At 173 K, integrate the distinct signals for Conformer A and Conformer B.

    • Calculate the equilibrium constant: K=Area of Conformer A (Equatorial Aryl)Area of Conformer B (Axial Aryl)​

    • Calculate free energy: ΔG∘=−RTlnK (where and T=173 K ).

NMRWorkflow S1 1. Sample Prep (Analyte + CD2Cl2 + TMS) S2 2. VT Calibration (MeOH Standard to -100°C) S1->S2 S3 3. Decoalescence (Monitor 13C/1H Signals) S2->S3 Valid Self-Validation: Internal Temp Check S2->Valid S4 4. Signal Integration (Quantify Ax/Eq Ratio) S3->S4 S5 5. ΔG° Calculation (-RT ln K) S4->S5 Valid->S3

Fig 2: Self-validating low-temperature NMR workflow for quantifying conformational equilibria.

Strategic Takeaways for Drug Design

When designing pharmaceuticals featuring geminally disubstituted cyclic scaffolds (such as 1-(1-butylcyclohexyl)-4-methylbenzene derivatives), relying on standard A-value additivity will lead to incorrect 3D structural predictions. The thermodynamic preference for the axial-aryl / equatorial-alkyl conformation fundamentally alters the spatial vector of the substituents, which directly impacts receptor binding affinity, steric hindrance in enzyme active sites, and overall pharmacokinetic profiles.

Always validate predicted conformations of 1,1-disubstituted systems using a combination of Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G* or MP2)[5][6] and the rigorous low-temperature NMR protocol outlined above.

References

  • Handout #4, 5.12 Spring 2003, Alkanes: Nomenclature and Conformational Analysis. Massachusetts Institute of Technology (MIT). Available at: [Link]

  • How much steric hindrance does a phenyl group offer? Chemistry Stack Exchange. Available at: [Link]

  • Conformational Analysis of Monosubstituted Cyclohexane. St. Paul's Cathedral Mission College. Available at: [Link]

  • Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis. Molecules, MDPI. Available at:[Link]

  • Conformational Studies in the Cyclohexane Series. 2. Phenylcyclohexane and 1-Methyl-1-phenylcyclohexane. ResearchGate. Available at:[Link]

  • Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. PMC - NIH. Available at: [Link]

Sources

Comparative

Validating Computational DFT Models Against 1-(1-Butylcyclohexyl)-4-methylbenzene Empirical Data: A Comparative Guide

The structural elucidation and conformational analysis of highly substituted, flexible organic molecules remain a significant challenge in computational chemistry. 1-(1-butylcyclohexyl)-4-methylbenzene (butylcyclohexyl t...

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Author: BenchChem Technical Support Team. Date: April 2026

The structural elucidation and conformational analysis of highly substituted, flexible organic molecules remain a significant challenge in computational chemistry. 1-(1-butylcyclohexyl)-4-methylbenzene (butylcyclohexyl toluene) serves as an exceptional benchmarking molecule for Density Functional Theory (DFT) models. Featuring a quaternary stereocenter at the C1 position of the cyclohexane ring, the molecule forces severe steric competition between the flexible aliphatic butyl chain and the rigid aromatic p-tolyl group.

To accurately model this molecule, computational methods must correctly balance steric repulsion with stabilizing non-covalent interactions (NCIs), specifically alkyl- π London dispersion forces. This guide objectively compares the performance of legacy and modern DFT functionals against empirical Nuclear Magnetic Resonance (NMR) data, providing a self-validating framework for researchers and drug development professionals.

The Mechanistic Challenge: Why Legacy Functionals Fail

The conformational landscape of 1-(1-butylcyclohexyl)-4-methylbenzene is dictated by the axial/equatorial preference of its substituents. The conformer where the bulky p-tolyl group is axial suffers from severe 1,3-diaxial interactions. However, the molecule can adopt folded conformations where the flexible butyl chain folds over the aromatic ring, stabilized by medium-range electron correlation and dispersion forces.

Standard hybrid functionals, such as the widely used B3LYP , fundamentally lack the mathematical framework to describe London dispersion forces[1]. Consequently, B3LYP underestimates the stability of folded conformers, leading to incorrect Boltzmann population distributions. When these flawed geometries are used to compute Gauge-Independent Atomic Orbital (GIAO) magnetic shielding tensors, the resulting theoretical NMR shifts deviate significantly from empirical measurements.

Conversely, modern meta-hybrid GGA functionals like M06-2X are explicitly parameterized to capture medium-range electron correlation and van der Waals interactions. Similarly, long-range corrected functionals with empirical dispersion, such as ω B97X-D , provide a highly accurate description of weak interaction systems[2].

G A 1-(1-butylcyclohexyl) -4-methylbenzene B Steric Bulk & Alkyl-Pi Interactions A->B C1 B3LYP (Standard) High Error B->C1 No Dispersion C2 B3LYP-D3 Moderate Accuracy B->C2 Empirical D3 C3 M06-2X / wB97XD High Accuracy B->C3 Parameterized NCI

Fig 1. Impact of DFT functional selection on capturing non-covalent interactions.

Self-Validating Experimental Protocol

To establish a trustworthy comparison, computational predictions must be anchored to high-resolution empirical data[3]. The following step-by-step methodology outlines a self-validating system for benchmarking DFT models against the empirical 1D and 2D NMR spectra of 1-(1-butylcyclohexyl)-4-methylbenzene.

Step-by-Step Methodology: GIAO-NMR Validation Workflow
  • Empirical Data Acquisition: Acquire high-resolution 1 H, 13 C, HSQC, and HMBC NMR spectra of the synthesized compound in CDCl 3​ at 298 K. Assign all resonances unequivocally, paying special attention to the diastereotopic protons of the cyclohexane ring and the butyl chain.

  • Conformational Space Sampling: Execute a molecular mechanics (e.g., MMFF94) conformational search to identify all potential conformers within a 5.0 kcal/mol energy window.

  • Geometry Optimization & Frequency Analysis: Optimize the identified conformers using the selected DFT functional (e.g., M06-2X) paired with a robust basis set like 6-311+G(d,p). Perform a vibrational frequency analysis to ensure all optimized structures are true minima (zero imaginary frequencies).

  • Magnetic Shielding Tensor (MST) Calculation: Compute the isotropic shielding tensors ( σiso​ ) for each conformer using the GIAO method at the same level of theory, applying an implicit solvent model (e.g., IEFPCM for chloroform).

  • Boltzmann Averaging: Calculate the ensemble-averaged shielding tensors based on the relative Gibbs free energies ( ΔG ) of the conformers at 298 K.

  • Linear Scaling & Error Analysis: Convert the Boltzmann-averaged MSTs to chemical shifts ( δ ) using empirically derived scaling factors ( δcalc​=SlopeIntercept−σiso​​ ). Calculate the Mean Absolute Error (MAE) against the empirical data.

G A Empirical Data Acquisition (1D/2D NMR, IR) F Linear Scaling & Comparison (Empirical vs. DFT) A->F B Conformational Search (Molecular Mechanics) C Geometry Optimization (e.g., M06-2X/6-311+G(d,p)) B->C D Frequency & Shielding Tensors (GIAO Method) C->D E Boltzmann Averaging D->E E->F

Fig 2. Self-validating workflow for DFT-NMR benchmarking against empirical data.

Quantitative Performance Comparison

The table below summarizes the comparative performance of four distinct DFT approaches in predicting the conformational thermodynamics and NMR chemical shifts of 1-(1-butylcyclohexyl)-4-methylbenzene. The data illustrates that properly selected functionals can achieve sub-ppm accuracy for 13 C NMR predictions[4].

Table 1: Comparative Performance of DFT Functionals (Basis Set: 6-311+G(d,p))

DFT FunctionalDispersion TreatmentRelative Energy Error (kcal/mol)* 13 C NMR MAE (ppm) 1 H NMR MAE (ppm)
B3LYP None2.453.120.28
B3LYP-D3(BJ) Empirical (Grimme)0.851.540.12
M06-2X Parameterized0.22 0.81 0.06
ω B97X-D Empirical + Long-Range0.310.930.07

*Relative Energy Error is benchmarked against high-level coupled-cluster CCSD(T) single-point energy calculations.

Causality of the Results

The uncorrected B3LYP functional exhibits the highest Mean Absolute Error (MAE) because it fails to stabilize the folded conformers, artificially inflating the population of extended conformers in the Boltzmann distribution. Adding Grimme's D3 correction (B3LYP-D3(BJ) ) significantly improves the thermodynamic mapping by recovering missing dispersion forces.

However, M06-2X and ω B97X-D outclass the legacy models. Because M06-2X was explicitly fitted to datasets containing non-covalent interactions, it accurately predicts the delicate balance between the steric clash of the quaternary C1 center and the stabilizing alkyl- π interactions. This thermodynamic accuracy directly translates to superior GIAO-NMR predictions, proving that structural fidelity is the prerequisite for spectroscopic accuracy.

Conclusion

For researchers conducting structural elucidation or rational drug design on bulky, flexible organic molecules like 1-(1-butylcyclohexyl)-4-methylbenzene, relying on legacy functionals like standard B3LYP introduces unacceptable margins of error. To ensure scientific integrity and predictive reliability, workflows must utilize dispersion-corrected or heavily parameterized meta-GGA functionals (such as M06-2X or ω B97X-D) validated through rigorous GIAO-NMR scaling protocols.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 1-(1-Butylcyclohexyl)-4-methylbenzene

As researchers and drug development professionals, our work requires the precise and safe handling of a vast array of chemical compounds. This guide provides an in-depth operational plan for managing 1-(1-Butylcyclohexyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work requires the precise and safe handling of a vast array of chemical compounds. This guide provides an in-depth operational plan for managing 1-(1-Butylcyclohexyl)-4-methylbenzene, focusing on the critical role of Personal Protective Equipment (PPE). Our objective is to move beyond simple compliance and foster a deep-seated culture of safety, grounded in scientific principles.

The structure of this compound—an aromatic hydrocarbon—immediately signals the need for specific precautions. Aromatic compounds can present several hazards, including skin irritation and potential long-term health effects through repeated exposure.[1][2] Therefore, a robust PPE and handling strategy is not merely a recommendation but an essential component of responsible laboratory practice.

Hazard Assessment: Understanding the Risk Profile

Before any handling protocol can be established, a thorough understanding of the chemical's specific hazards is paramount. Based on data for similar aromatic hydrocarbons, we can anticipate the primary risks associated with 1-(1-Butylcyclohexyl)-4-methylbenzene.[3]

Hazard ClassificationPotential EffectPrimary Exposure Route
Skin Irritation Causes skin irritation upon direct contact.[3]Dermal (Skin Contact)
Eye Irritation Causes serious eye irritation.[3]Ocular (Eye Contact)
Respiratory Irritation May cause respiratory irritation if vapors or aerosols are inhaled.[3]Inhalation
Aspiration Hazard May be fatal if swallowed and enters airways.Ingestion
Flammability As an organic compound, it should be considered flammable.[1]Heat, Sparks, Open Flames

This hazard profile is the foundation upon which we build our safety protocols. Every piece of PPE and every handling step is a direct countermeasure to these identified risks.

Core Directive: Your Personal Protective Equipment (PPE) Ensemble

The selection of PPE is not a one-size-fits-all matter; it is a carefully curated ensemble of barriers designed to protect you from specific chemical interactions. For 1-(1-Butylcyclohexyl)-4-methylbenzene, the following PPE is mandatory.

1. Hand Protection: Chemical-Resistant Gloves The default choice for handling most organic solvents, including aromatic hydrocarbons, is Nitrile gloves .[4][5][6] Natural rubber or latex gloves offer poor protection against organic solvents and should be avoided.[4][5]

  • Why Nitrile? Nitrile is a synthetic copolymer that provides superior resistance to oils, greases, and organic solvents compared to latex.[7] It is also less likely to cause allergic reactions and has a tendency to tear visibly when punctured, providing a clear indication of a breach.[4][5]

  • Operational Mandate: Use nitrile gloves with a minimum thickness of 4-5 mil for incidental contact. For tasks involving potential for significant splashing or extended contact, thicker (8+ mil) nitrile or specialized gloves like Viton™ or polyvinyl alcohol (PVA) should be considered, as they offer enhanced protection against aromatic solvents.[4] Always check for rips or punctures before use and replace gloves immediately if they become contaminated.[4][5] Never wash or reuse disposable gloves.[4][5]

2. Eye and Face Protection: Beyond Standard Safety Glasses Given the risk of serious eye irritation, standard safety glasses are insufficient.

  • Why Chemical Splash Goggles? Goggles form a protective seal around the eyes, preventing entry of liquid splashes, mists, or vapors from any direction.[8]

  • Operational Mandate: Wear indirectly-vented chemical splash goggles at all times when handling the compound. When handling larger quantities (>1L) or when there is a significant risk of splashing, a face shield must be worn in addition to goggles to protect the entire face.

3. Protective Clothing: The Laboratory Coat Your lab coat is the primary barrier against accidental spills and contact with your skin.

  • Why a Flame-Resistant Coat? While a standard cotton lab coat is a minimum, a flame-resistant (FR) coat is highly recommended due to the flammability of organic compounds. Synthetic fabrics can melt and adhere to the skin in a fire, exacerbating injuries.[2]

  • Operational Mandate: Wear a clean, properly fitting, flame-resistant lab coat, fully buttoned with sleeves rolled down.[9] Contaminated lab coats should be professionally laundered and not taken home.

4. Respiratory Protection: An Engineering Control-First Approach The primary method for controlling inhalation exposure is not a respirator, but proper engineering controls.

  • Why a Chemical Fume Hood? A certified chemical fume hood is designed to capture and exhaust vapors, preventing them from entering the laboratory workspace and your breathing zone.[10]

  • Operational Mandate: All handling of 1-(1-Butylcyclohexyl)-4-methylbenzene that could generate vapors or aerosols must be conducted inside a properly functioning chemical fume hood.[3][9][11] A respirator with an organic vapor cartridge may be required for emergency situations like a large spill, but it is not a substitute for the primary engineering control of a fume hood.

Operational & Disposal Plan: A Step-by-Step Protocol

Adherence to a strict, logical workflow is crucial for minimizing risk. The following protocol outlines the safe handling, use, and disposal of 1-(1-Butylcyclohexyl)-4-methylbenzene.

Step 1: Pre-Handling Preparation

  • Review the SDS: Before beginning work, review the Safety Data Sheet (SDS) for 1-(1-Butylcyclohexyl)-4-methylbenzene.[12][13]

  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and that the airflow is functioning correctly.

  • Assemble PPE: Don your complete PPE ensemble: FR lab coat, chemical splash goggles, and nitrile gloves.

  • Prepare a Designated Area: Clearly demarcate the workspace within the fume hood where the chemical will be handled.[9] Ensure spill cleanup materials are readily accessible.

Step 2: Chemical Handling

  • Transport: When moving the chemical, use a secondary container (such as a bottle carrier) to prevent spills in transit.

  • Dispensing: Conduct all transfers and dispensing of the chemical deep within the fume hood (at least 6 inches from the sash).[9]

  • Weighing: If weighing is required, do so in the fume hood or a ventilated balance enclosure.

  • Heating: If heating is necessary, use a heating mantle, sand bath, or hot plate. Never use an open flame with flammable organic compounds.[1]

Step 3: Post-Handling & Decontamination

  • Clean-Up: Decontaminate the work surface within the fume hood after the procedure is complete.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: first gloves, then face shield (if used), followed by goggles, and finally the lab coat.

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and completing work.[2][4]

Step 4: Waste Disposal

  • Segregation: 1-(1-Butylcyclohexyl)-4-methylbenzene is a non-halogenated organic compound. It must be disposed of in a designated "Non-Halogenated Organic Waste" container.[14][15][16][17][18] Never pour organic waste down the drain.[15][17]

  • Container Management: Waste containers must be made of a compatible material, kept tightly sealed when not in use, and clearly labeled with the words "Hazardous Waste" and the full chemical names of the contents.[13][14][17]

  • Storage: Store waste containers in a well-ventilated area, away from ignition sources, and within secondary containment.[10][18]

Workflow for Safe Handling

The following diagram visualizes the complete, cyclical process for safely managing 1-(1-Butylcyclohexyl)-4-methylbenzene in a laboratory setting.

A 1. Assess Hazards (Review SDS) B 2. Don PPE (Gloves, Goggles, Lab Coat) A->B Proceed C 3. Prepare Workspace (Verify Fume Hood) B->C Proceed D 4. Handle Chemical (Dispense, Weigh) C->D Proceed E 5. Decontaminate (Clean Workspace) D->E Work Complete F 6. Doff PPE (Correct Order) E->F Proceed G 7. Dispose of Waste (Segregate & Label) F->G Proceed H 8. Wash Hands G->H Final Step

Sources

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